Product packaging for Hematite(Cat. No.:CAS No. 12002-17-4)

Hematite

Cat. No.: B7822055
CAS No.: 12002-17-4
M. Wt: 159.69 g/mol
InChI Key: LIKBJVNGSGBSGK-UHFFFAOYSA-N
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Description

Hematite, an iron oxide with the chemical formula α-Fe2O3, is the most thermodynamically stable polymorph of iron oxide and is widely utilized in diverse scientific research fields . This high-purity, research-grade powder is synthesized to offer excellent stability and reproducible performance. In materials science, this compound serves as a key functional material for the development of room-temperature gas sensors, demonstrating exceptional sensing capabilities for volatile organic compounds like isopropanol, which is relevant for environmental monitoring and breath-based diagnostics . Its band gap of approximately 2.1 eV makes it a compelling semiconducting photocatalyst for studies in environmental remediation, such as dye degradation and wastewater treatment . Research into its magnetic properties reveals fascinating behavior, including Morin transition and weak ferromagnetism, which is highly dependent on particle size and can be tailored through doping, opening avenues for applications in hyperthermia, magnetic data storage, and as a precursor for other magnetic materials . Furthermore, this compound is a critical compound in mineral processing research, where it is a model mineral for developing and optimizing reverse flotation techniques to separate valuable iron ore from gangue minerals like quartz, directly impacting the efficiency of the steel industry supply chain . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2O3 B7822055 Hematite CAS No. 12002-17-4

Properties

IUPAC Name

iron(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Fe.3O/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBJVNGSGBSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2O3
Record name iron oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Iron_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Hematite (Fe2O3)
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Solubility

Insol in water; sol in hydrochloric acid, sulfuric acid; slightly sol in nitric acid
Record name HEMATITE
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Density

5.25
Record name HEMATITE
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Color/Form

Brilliant black to blackish red or brick red mineral, brown to cherry red streak and metallic to dull luster /Hematite, red/, Red-brown hexagonal crystals

CAS No.

1317-60-8, 1309-37-1
Record name Hematite
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Record name Hematite (Fe2O3)
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Record name Hematite (Fe2O3)
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Record name FERRIC OXIDE RED
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Record name HEMATITE
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Melting Point

1565 °C
Record name HEMATITE
Source Hazardous Substances Data Bank (HSDB)
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Crystallographic and Atomic Scale Structural Elucidation of α Fe₂o₃

Macroscopic Crystal Structure and Polymorphism

Rhombohedral (Corundum-type) Structure of α-Fe₂O₃

Hematite (B75146) crystallizes in the rhombohedral lattice system, belonging to the trigonal crystal system. wikipedia.orgwebmineral.commindat.orgarizona.edu Its structure is isomorphous with that of corundum (α-Al₂O₃), featuring the space group R3c (No. 167). researchgate.netwikipedia.orgwebmineral.commindat.orgarizona.eduwordpress.com The crystal structure can be described as a hexagonal close-packed array of oxygen atoms with iron(III) ions occupying two-thirds of the octahedral interstitial sites. aps.org The iron ions are arranged in layers, and within these layers, two out of three possible sites are occupied, followed by one vacant site. researchgate.net This arrangement leads to pairs of FeO₆ octahedra that share edges with three neighboring octahedra in the same plane and one face in an adjacent plane along the frontiersin.org direction. researchgate.net

The unit cell parameters for the hexagonal setting are approximately a = 5.038 Å and c = 13.772 Å, with Z = 6 formula units per unit cell. researchgate.netwikipedia.orgwebmineral.commindat.orgarizona.educrystallography.net The rhombohedral primitive cell has parameters a_rh = 5.427 Å and an angle α = 55.31°. researchgate.net

Table 1: Crystallographic Data for α-Fe₂O₃

PropertyValueReferences
Crystal SystemTrigonal wikipedia.orgwebmineral.commindat.orgarizona.edu
Space GroupR3c (No. 167) wikipedia.orgwebmineral.commindat.orgarizona.educrystallography.net
Hexagonal Unit Cell Parametersa = 5.038(2) Å, c = 13.772(12) Å wikipedia.orgmindat.orgarizona.educrystallography.net
Hexagonal Unit Cell Volume302.72 ų (Calculated) mindat.org
Z (Hexagonal)6 wikipedia.orgwebmineral.comarizona.edu
Rhombohedral Unit Cell Parametersa_rh = 5.427 nm, α = 55.31° researchgate.net

High-Pressure Induced Structural Transformations in α-Fe₂O₃

Under increasing pressure, the corundum structure of this compound undergoes progressive distortion. arxiv.org Above approximately 50 GPa, a series of physical changes occur, including a significant decrease in unit cell volume and a complete change in crystal symmetry. arxiv.org This high-pressure behavior has been a subject of debate, with various high-pressure forms proposed. arxiv.org Extended X-ray absorption fine structure studies up to ~79 GPa suggest that an orthorhombic structure with space group Aba2 is the most probable high-pressure form. arxiv.org The transition is linked to an electronic transition of iron ions from a high-spin to a low-spin state, which is believed to drive the structural change. arxiv.org

This compound is one of several crystalline polymorphs of Fe₂O₃, which also include β-Fe₂O₃, γ-Fe₂O₃ (maghemite), and ε-Fe₂O₃. acs.orgresearchgate.netresearchgate.netsci-hub.se Exposure of α-Fe₂O₃ to extremely high pressures can also result in the formation of a perovskite-type "high-pressure Fe₂O₃ structure". acs.orgsci-hub.se Recent studies have also reported the pressure-induced transformation of α-Fe₂O₃ single crystals into a cryolite (B1665278) double-perovskite-type phase with a monoclinic unit cell (P2₁/n space group) at around 54 GPa. scispace.com This transition is accompanied by a large unit cell compression. scispace.com

Atomic-Scale Surface Topography and Reconstruction of α-Fe₂O₃ Interfaces

The surface structure of this compound is crucial for understanding its interactions and properties in various applications. The atomic arrangement at the surface can differ significantly from the bulk structure due to factors like dangling bonds and surface energy minimization, leading to surface reconstructions.

Characterization of Specific Crystal Facets (e.g., α-Fe₂O₃(11̅02) "R-Cut")

Specific crystal facets of α-Fe₂O₃, such as the (0001) "c-cut" and the (11̅02) "r-cut" or (012) surface, have been extensively studied. aps.orgacs.orgnih.govnih.govzjunited.com The α-Fe₂O₃(11̅02) surface is considered a nonpolar surface, meaning there is no net dipole moment perpendicular to the surface in the repeat unit. acs.orgnih.gov This facet is prevalent on nanothis compound and is considered a good model system for studying this compound surface reactivity. nih.govzjunited.com

Studies utilizing techniques such as low-energy electron diffraction (LEED), X-ray photoelectron spectroscopy (XPS), ultraviolet photoelectron spectroscopy (UPS), scanning tunneling microscopy (STM), and noncontact atomic force microscopy (nc-AFM), combined with density functional theory (DFT) calculations, have been employed to characterize the atomic-scale structure of these surfaces. acs.orgnih.govnih.gov

For the α-Fe₂O₃(11̅02) surface, two stable structures have been observed under ultrahigh vacuum (UHV) conditions: a stoichiometric (1 × 1) surface and a reduced (2 × 1) reconstruction. acs.orgnih.govnih.gov The stoichiometric (1 × 1) surface is believed to be close to an ideal bulk termination. acs.orgnih.gov

Influence of Surface Stoichiometry and Annealing on Surface Structure

Surface stoichiometry and annealing conditions significantly influence the surface structure of α-Fe₂O₃. For the α-Fe₂O₃(11̅02) surface, the stoichiometric (1 × 1) structure can be prepared by annealing at approximately 450 °C in ≈10⁻⁶ mbar O₂. acs.orgnih.govnih.gov A reduced (2 × 1) reconstruction forms upon annealing in UHV at 540 °C. acs.orgnih.govnih.gov This suggests that the surface structure is sensitive to the oxygen chemical potential. acs.org The (2 × 1) reconstruction is proposed to be based on an ordered removal of lattice oxygen atoms, forming an "alternating trench" structure. acs.orgnih.govnih.gov

For the α-Fe₂O₃(0001) surface, annealing at elevated temperatures can lead to the formation of surface oxygen vacancies. frontiersin.orgnih.govresearchgate.net Further reduction, for instance, by treatment with atomic hydrogen followed by sputtering and annealing under oxygen-poor conditions, can cause significant surface restructuring. frontiersin.orgnih.govresearchgate.net This restructuring can result in the formation of a Fe₃O₄(111) overlayer that may coexist with Fe₁₋ₓO(111) domains. frontiersin.orgnih.govresearchgate.net The precise structure of reduced iron oxide surfaces, particularly the bi-phase surfaces, has been a subject of ongoing research and discussion. frontiersin.orgzjunited.comnih.gov Low oxygen annealing has also been shown to introduce oxygen vacancies in α-Fe₂O₃ nanostructures, impacting their properties. rsc.org

Table 2: Observed Surface Structures on α-Fe₂O₃(11̅02)

Surface StructurePreparation ConditionsCharacteristicsReferences
(1 × 1)Annealing at ~450 °C in ≈10⁻⁶ mbar O₂Stoichiometric, close to bulk termination acs.orgnih.govnih.gov
(2 × 1)Annealing at 540 °C in UHVReduced, ordered oxygen vacancies, "alternating trench" structure acs.orgnih.govnih.gov

Advanced Methodologies for α Fe₂o₃ Synthesis and Nanostructure Fabrication

Solution-Based Chemical Synthesis Pathways

Solution-based methods provide a flexible and cost-effective approach for synthesizing α-Fe₂O₃ nanostructures. These techniques typically involve the reaction of iron precursors in a liquid medium, allowing for precise control over the reaction conditions and, consequently, the characteristics of the resulting nanomaterial.

Hydrothermal and Solvothermal Synthesis of α-Fe₂O₃ Nanostructures

Hydrothermal and solvothermal synthesis are widely employed solution-based techniques that involve carrying out chemical reactions in sealed vessels at elevated temperatures and pressures. The key difference lies in the solvent used: hydrothermal synthesis utilizes water as the solvent, while solvothermal synthesis employs non-aqueous solvents. These methods promote crystallinity and uniform particle sizes. researchgate.net

In hydrothermal synthesis, the reaction occurs in water under pressure above its boiling point. researchgate.net Solvothermal synthesis extends this concept to other solvents, offering a broader range of reaction environments and solubility control for various precursors. Both methods leverage the high temperature and pressure to enhance the solubility of reactants and drive the crystallization of α-Fe₂O₃ nanostructures.

Control over Morphology (e.g., Nanocubes, Nanospheres, Nanorods, Nanotubes, Nanoribbons)

Hydrothermal and solvothermal methods are highly effective in controlling the morphology of α-Fe₂O₃ nanostructures. By carefully adjusting synthesis parameters, researchers can direct the growth of α-Fe₂O₃ into various shapes, including nanocubes, nanospheres, nanorods, nanotubes, and nanoribbons. wikipedia.orgfishersci.iewikipedia.orgereztech.comereztech.comwikipedia.org

The choice of solvent plays a significant role in determining the morphology. For instance, using water as the solvent in a hydrothermal process can yield pure crystalline α-Fe₂O₃ with polyhedral to rhombic morphologies. researchgate.net Solvothermal synthesis with different organic solvents can lead to distinct shapes. researchgate.netije.ir For example, using a mixture of n-octanol and deionized water in a solvothermal route has successfully produced α-Fe₂O₃ nanostructures with morphologies like hollow ellipsoids, nanocups, and octahedra. rsc.org The morphology of α-Fe₂O₃ structures can also be tuned as a function of reaction time in solvothermal methods, resulting in structures such as flower-like arrangements composed of nanosheets. capes.gov.bracs.org

Parametric Influence on Nanostructure Properties (e.g., pH, Temperature, Reaction Time, Precursor Concentration, Surfactants)

Several parameters critically influence the properties of α-Fe₂O₃ nanostructures synthesized via hydrothermal and solvothermal routes. These include pH, temperature, reaction time, precursor concentration, and the presence of surfactants or additives. fishersci.iewikipedia.orgereztech.comwikipedia.orgereztech.comfishersci.se

pH: The pH of the reaction solution significantly impacts the nucleation and growth kinetics of α-Fe₂O₃, influencing both particle size and morphology.

Temperature: Reaction temperature affects the reaction rate, crystallinity, and phase purity of the synthesized material. Higher temperatures generally favor the formation of more crystalline structures. The crystallite size of samples can increase with increasing temperature and duration of solvothermal treatment. ije.ir

Reaction Time: The duration of the reaction influences particle size and morphology development. Longer reaction times can lead to larger particles or more well-defined nanostructures. The morphology of α-Fe₂O₃ structures can be tuned as a function of reaction time in solvothermal methods. capes.gov.bracs.org

Precursor Concentration: The concentration of the iron precursor affects the degree of supersaturation, which in turn influences the nucleation and growth rates, impacting particle size and yield.

Surfactants/Additives: The addition of surfactants or other additives can act as capping agents or structure-directing agents, controlling particle growth and preventing aggregation, thereby influencing the final morphology and size distribution. Urea, for instance, can tune the particle sizes of α-Fe₂O₃ and influence its morphology from olive-like to rhomb-like depending on its dose. researchgate.net N-octanol can act as both a solvent and a surfactant in solvothermal synthesis. rsc.org

The interplay of these parameters allows for fine-tuning the characteristics of the synthesized α-Fe₂O₃ nanostructures for specific applications.

Chemical Precipitation Methods for α-Fe₂O₃

Chemical precipitation is a straightforward and widely used solution-based method for synthesizing α-Fe₂O₃ nanoparticles. This technique involves the reaction of an iron salt precursor with a precipitating agent in a solution, leading to the formation of an iron-containing precipitate, which is then typically calcined at high temperatures to obtain crystalline α-Fe₂O₃. fishersci.iewikipedia.orgfishersci.co.ukfishersci.caamericanelements.com

The simplicity and scalability of chemical precipitation make it an attractive method for producing α-Fe₂O₃ nanoparticles. The properties of the resulting particles are influenced by factors such as the choice of precursor, the precipitating agent, pH, temperature, and reaction time.

Co-precipitation Techniques for α-Fe₂O₃

Co-precipitation is a specific type of chemical precipitation where two or more cations are simultaneously precipitated from a solution. In the context of α-Fe₂O₃ synthesis, co-precipitation often involves using a mixture of iron(II) and iron(III) salts as precursors, followed by the addition of a precipitating agent. fishersci.caamericanelements.comresearchgate.net

A simple co-precipitation method for synthesizing α-Fe₂O₃ nanoparticles involves mixing ferric nitrate (B79036) and oxalic acid in an aqueous solution, followed by evaporation. neptjournal.com Another approach uses iron chloride hexahydrate as a precursor and ammonia (B1221849) solution as a precipitator. physchemres.orgphyschemres.org Co-precipitation techniques can yield α-Fe₂O₃ nanoparticles with sphere-like or rhombohedral (hexagonal) structures. neptjournal.comphyschemres.org Uniform sized α-Fe₂O₃ nanopowders can be prepared by calcining the precipitated samples at specific temperatures, such as 500 °C. physchemres.orgphyschemres.org

Role of Precipitating Agents in α-Fe₂O₃ Formation

Precipitating agents play a critical role in the chemical precipitation synthesis of α-Fe₂O₃. These agents react with the iron precursors to form insoluble iron hydroxides or oxyhydroxides, which serve as the intermediate phase that is subsequently converted to α-Fe₂O₃ through thermal treatment. wikipedia.orgamericanelements.com

Sol-Gel Routes for α-Fe₂O₃ Nanomaterials

The sol-gel method is a widely used technique for preparing α-Fe₂O₃ nanoparticles due to its simplicity, low processing temperatures, and the use of inexpensive precursors. hilarispublisher.comresearchgate.net This method typically involves the formation of a sol from iron precursors, followed by gelation and subsequent heat treatment to obtain the desired α-Fe₂O₃ phase.

Research has demonstrated the synthesis of nanocrystalline α-Fe₂O₃ particles via the sol-gel method using iron nitrate as the iron source and gelatin as a polymerizing agent. Gelatin helps in preventing particle agglomeration, leading to long-term stability. isca.in Calcination of the precursor compound at temperatures such as 600°C is a common step in this process. isca.in The resulting particles can exhibit pseudo-spherical morphology with sizes around 30–40 nm. isca.in

Another approach utilizes ethylene (B1197577) oxide and FeCl₃ as starting materials in a sol-gel process, allowing control over the size and morphology of α-Fe₂O₃ nanoparticles by adjusting the initial FeCl₃ concentration and the amount of ethanol. oup.com The annealing temperature is a critical parameter influencing the crystalline size and phase purity of the resulting α-Fe₂O₃ nanoparticles. Studies have shown that increasing the annealing temperature from 400°C to 1000°C can increase the average crystalline size from 34 nm to 36.7 nm. researchgate.net Complete phase transformation to hematite (B75146) (α-Fe₂O₃) from other iron oxide phases like γ-Fe₂O₃ can occur after annealing at temperatures such as 400°C and 500°C. hilarispublisher.com

Data from sol-gel synthesis studies highlight the impact of synthesis parameters on nanoparticle characteristics:

Synthesis ParameterPrecursors UsedAnnealing Temperature (°C)Average Particle Size (nm)MorphologyReference
Sol-Gel with Polymerizing AgentIron nitrate, Gelatin60030-40Pseudo-spherical isca.in
Sol-Gel with Inorganic Iron SaltEthylene oxide, FeCl₃Not specifiedControlled by conc./ethanolControlled oup.com
Sol-Gel with Ferric NitrateFerric nitrate, Sodium bicarbonate200-50011.311-79.715Not specified hilarispublisher.com
Modified Sol-GelIron nitrate, Citric acidVaries22-56Not specified arxiv.org

Detailed research findings indicate that in a modified sol-gel method using iron nitrate and citric acid, the average particle size decreases with increased annealing temperature of the gel and with increasing concentrations of citric acid. arxiv.org The annealing temperature also affects the relative fractions of α and γ phases and consequently the magnetization of the particles. arxiv.org

Green Synthesis Approaches for α-Fe₂O₃ Nanoparticles

Green synthesis methods for α-Fe₂O₃ nanoparticles utilize environmentally friendly materials, such as plant extracts, as reducing and stabilizing agents, offering a simple, cost-effective, and scalable alternative to conventional chemical routes. researchgate.nettandfonline.comresearchgate.net

Studies have demonstrated the synthesis of mesoporous α-Fe₂O₃ nanoparticles using green tea (Camellia sinensis) leaf extract. This one-step method yields highly pure and well-crystallized nanoparticles with an average size of 60 nm. researchgate.net Another green synthesis approach employs Hibiscus plant extract, resulting in this compound nanoparticles formed by the agglomeration of spherical and monodisperse grains. tandfonline.com Using Artemisia plant extract in a similar facile green synthesis yielded this compound nanoparticles with an average size of 20 nm, although small amounts of maghemite (γ-Fe₂O₃) and hydroxide (B78521) (FeOOH) were also present after calcination at 500°C, indicating incomplete transformation. tandfonline.com

Further research highlights the use of Musa acuminata flower extract for the green synthesis of α-Fe₂O₃ nanoparticles. sciopen.com These nanoparticles were found to be roughly spherical in shape with an average particle size of 32 nm based on TEM analysis, and an average crystallite size of 21.86 nm from XRD. sciopen.com Syzygium cumini leaf extract has also been successfully used for the green synthesis of α-Fe₂O₃ nanoparticles, described as an efficient, low-cost, and scalable process. researchgate.net Ginger extract has been employed for the green synthesis of α-Fe₂O₃ nanoparticles, which after calcination at 400°C for 4 hours, showed spherical, rod, and irregular shapes with sizes ranging from 15 to 60 nm and an average crystal size of 19.3 nm from XRD. uomustansiriyah.edu.iq

Key findings from green synthesis studies:

Plant Extract UsedAverage Particle Size (nm)MorphologyAdditional Phases (after calcination)Reference
Green tea60MesoporousPure α-Fe₂O₃ researchgate.net
HibiscusNot specifiedAgglomerated spherical/monodisperseNot specified tandfonline.com
Artemisia20Not specifiedSmall traces of γ-Fe₂O₃ and FeOOH tandfonline.com
Musa acuminata flower32 (TEM), 21.86 (XRD)Roughly sphericalPure α-Fe₂O₃ sciopen.com
Syzygium cumini leafNot specifiedNot specifiedNot specified researchgate.net
Ginger15-60 (SEM), 19.3 (XRD)Spherical, rod, irregularPure α-Fe₂O₃ uomustansiriyah.edu.iq

Vapor-Phase and Thin Film Deposition Techniques for α-Fe₂O₃

Vapor-phase and thin-film deposition techniques are employed to fabricate α-Fe₂O₃ films with controlled thickness, structure, and orientation, which are essential for applications requiring specific surface properties or interfaces.

Chemical Vapor Deposition (CVD) of α-Fe₂O₃ Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of α-Fe₂O₃ by reacting gaseous precursors on a substrate surface at elevated temperatures.

Atmospheric Pressure Chemical Vapor Deposition (APCVD) has been used to deposit silicon-doped Fe₂O₃ thin films on SnO₂-coated glass substrates at 415°C using Fe(CO)₅ and TEOS as precursors. nih.gov This method resulted in a dendritic nanostructure with a thickness of 500 nm and feature sizes of 10-20 nm at the surface. nih.gov The films were pure this compound with a strong preferential orientation of the iaea.org axis vertical to the substrate, induced by silicon doping. nih.gov

Metal-Organic Chemical Vapor Deposition (MOCVD) has been employed to grow α-Fe₂O₃ films consisting of bundles of one-dimensional nanorods on catalyst-free silicon substrates. rsc.org These nanorods were single crystalline with a rhombohedral structure and showed a preferred growth orientation in the researchgate.net direction. rsc.org

Pulsed Spray Evaporation Chemical Vapor Deposition (PSE-CVD), a variation of CVD, has been used to synthesize thin films of α-Fe₂O₃. acs.org This method yielded the alpha structure as the unique phase, with a fine crystalline structure. acs.org The deposition temperature significantly influenced the film morphology, chemical composition, and reduction properties, directly impacting catalytic performance. acs.org For instance, α-Fe₂O₃ prepared at a low temperature (350°C) exhibited high activity for propene oxidation, attributed to its good reducibility and plate-like structures. acs.org

Plasma Enhanced Chemical Vapor Deposition (PECVD) is another CVD technique used for depositing pure and Sn-doped α-Fe₂O₃ thin films. nih.gov Using Fe(CO)₅ and SnCl₄ as source materials, α-Fe₂O₃ films were deposited on Al₂O₃ substrates. nih.gov The α-Fe₂O₃ phase was found to be most stable in the deposition temperature range of 80 to 120°C. nih.gov

Summary of CVD methods for α-Fe₂O₃ thin films:

CVD TechniquePrecursors UsedSubstrateDeposition Temperature (°C)Resulting Structure/MorphologyPreferred OrientationReference
APCVDFe(CO)₅, TEOSSnO₂-coated glass415Dendritic nanostructure iaea.org vertical nih.gov
MOCVDMetal-organic precursorsSiliconNot specified1D nanorods (bundles) researchgate.net rsc.org
PSE-CVDNot specifiedNot specifiedVaries (e.g., 350)Fine crystalline thin filmsNot specified acs.org
PECVDFe(CO)₅, SnCl₄Al₂O₃80-120Thin filmsNot specified nih.gov

Electron Beam Deposition for α-Fe₂O₃ Films

Electron Beam Evaporation (EBE) is a physical vapor deposition technique where a target material is heated and vaporized by an electron beam in a high vacuum, and the vapor then condenses on a substrate to form a thin film.

EBE has been utilized to deposit Fe₂O₃ thin films and nanorod arrays. researchgate.nettandfonline.com By using normal thin film deposition, closely packed columnar structures are formed, while oblique angle deposition (OAD) results in well-aligned nanorod arrays. researchgate.nettandfonline.com These films were confirmed to be in the this compound (α-Fe₂O₃) phase. researchgate.nettandfonline.com Texture measurements indicated that the iaea.org direction aligns with the material growth direction. researchgate.nettandfonline.com EBE has also been used to deposit Fe₂O₃ nanoparticles on quartz fabric, followed by annealing to obtain the this compound phase. researchgate.net The thickness and color of the film were influenced by the electron beam current. researchgate.net Post-annealing of Fe thin films deposited by EBE on SiO₂/Si substrates at different temperatures (600°C and 800°C) with a constant oxygen flow resulted in α-Fe₂O₃ thin films. nih.gov

Summary of Electron Beam Deposition for α-Fe₂O₃ films:

Deposition MethodSubstratePost-deposition TreatmentResulting Structure/MorphologyPreferred OrientationReference
Electron Beam EvaporationVariousNone / AnnealingThin films, nanorod arrays iaea.org researchgate.nettandfonline.com
Electron Beam EvaporationQuartz fabricAnnealing (800°C)Fe₂O₃ coatingNot specified researchgate.net
Electron Beam EvaporationSiO₂/SiAnnealing (600, 800°C)Thin filmsNot specified nih.gov

Sputtering Deposition of α-Fe₂O₃ Thin Films

Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by bombardment with energetic ions and then deposited onto a substrate. Both DC and RF magnetron sputtering have been used for α-Fe₂O₃ thin film deposition.

Reactive DC magnetron sputtering has been employed for the deposition of epitaxial α-Fe₂O₃ layers. worldscientific.com This method allows for the growth of thin films with good epitaxy in both the growth direction and in-plane, resulting in very smooth surfaces. worldscientific.com DC magnetron sputtering has also been used to prepare α-Fe₂O₃ thin films on silicon substrates, with thickness controlled by deposition time. aip.org The growth mode was found to be close to competitive grain growth, and grain boundary diffusion dominated the atomic deposition process. aip.org

RF magnetron sputtering is commonly used for depositing Fe₂O₃ thin films. cambridge.org Films deposited on alumina (B75360) substrates by RF magnetron sputtering showed the this compound phase with a main peak corresponding to the (104) crystalline plane. cambridge.org Thermal treatment significantly improved the structural, optical, and morphological properties of these films. cambridge.org RF sputtering has also been used to fabricate nanocomposite thin films containing Pt nanoparticles dispersed in an α-Fe₂O₃ matrix. researchgate.net In this case, iron oxide formed as Fe₃O₄ in the as-deposited state and transformed to α-Fe₂O₃ after heat treatment in air. researchgate.net Ultra-thin α-Fe₂O₃ films have been deposited by RF sputtering, and their photoelectrochemical properties for water oxidation were investigated. aip.org The microstructure and morphology were optimized by varying deposition power, time, and sputter gas flow. aip.org Adding small amounts of O₂ to the sputter gas improved photoactivity. aip.org

Low-temperature reactive sputtering has been explored for producing high-quality this compound films. researchgate.net Iron oxide films were sputter-deposited at substrate temperatures up to 200°C under different oxygen partial pressures. researchgate.net The films exhibited characteristics consistent with polycrystalline rhombohedral Fe₂O₃, and grain features, morphology, and electrical properties were altered by process parameter variations. researchgate.net Average grain size increased with deposition temperature and decreased with oxygen partial pressure. researchgate.net

Summary of Sputtering Deposition for α-Fe₂O₃ thin films:

Sputtering TechniqueTarget MaterialSubstrateDeposition ConditionsResulting Phase/StructurePreferred OrientationReference
Reactive DC MagnetronNot specifiedNot specifiedNot specifiedEpitaxial α-Fe₂O₃ layersGood epitaxy worldscientific.com
DC MagnetronNot specifiedSiliconFixed Ar/O₂ flow ratioα-Fe₂O₃ thin filmsNot specified aip.org
RF MagnetronFe₂O₃AluminaNot specifiedThis compound (α-Fe₂O₃) thin films(104) cambridge.org
RF Sputteringα-Fe₂O₃ disk + Pt chipCorning glassAr atmosphere, 200 W RF power, 2.0 × 10⁻³ Torr Ar pressureFe₃O₄ (as-deposited), α-Fe₂O₃ (annealed)Not specified researchgate.net
RF SputteringNot specifiedNot specifiedVaried power, time, Ar flow + O₂Ultra-thin α-Fe₂O₃ filmsNot specified aip.org
Low-temperature ReactiveNot specifiedNot specifiedUp to 200°C, varied O₂ partial pressurePolycrystalline rhombohedral Fe₂O₃Not specified researchgate.net

Electrophoretic Deposition (EPD) for α-Fe₂O₃ Nanoparticulate Films

Electrophoretic Deposition (EPD) is a versatile technique used to deposit charged particles from a suspension onto a conductive substrate under the influence of an electric field. This method is suitable for fabricating nanoparticulate films of α-Fe₂O₃. nih.gov

EPD has been used to fabricate nanostructured α-Fe₂O₃ films as photoanodes for solar hydrogen generation. nih.gov In this process, this compound nanoparticles, synthesized by methods like hydrothermal synthesis with controlled morphologies (nanorhombohedra, nanobars, and nanospheres), are deposited onto a conductive substrate. nih.gov The morphology of the precursor nanoparticles influences the performance of the deposited film; for instance, films of α-Fe₂O₃ nanobars showed higher photoelectrochemical performance compared to those made from nanorhombohedra and nanospheres. nih.gov EPD allows for control over film thickness by varying experimental parameters such as deposition time and voltage. nih.gov

EPD has also been employed to obtain composite coatings based on this compound mesocrystals and chitosan (B1678972) molecules. Homogeneous and reproducible coatings were achieved by controlling the chemical interactions between the α-Fe₂O₃ particles and chitosan. Optimal deposition conditions, such as a voltage of 25 V and a deposition time of 5 minutes, resulted in highly homogeneous coatings with well-distributed α-Fe₂O₃ particles. The content of α-Fe₂O₃ and chitosan in the final composite coating was determined by TGA measurements. EPD is considered a simple and low-cost approach for preparing α-Fe₂O₃ films. nih.gov

Summary of Electrophoretic Deposition for α-Fe₂O₃ nanoparticulate films:

Deposition MethodPrecursor Nanoparticles MorphologySubstrateDeposition Conditions (Example)Resulting Film CharacteristicsReference
Electrophoretic DepositionNanorhombohedra, Nanobars, NanospheresConductive substrateControlled voltage and timeNanostructured films (photoanodes) nih.gov
Electrophoretic DepositionMesocrystals (~110 nm)Not specified25 V, 5 minHomogeneous composite coatings with chitosan

Post-Synthesis Thermal Treatments and Annealing for α-Fe₂O₃

Post-synthesis thermal treatments, particularly annealing, are critical steps in tailoring the structural, morphological, optical, and magnetic properties of α-Fe₂O₃ (this compound) nanoparticles and nanostructures. Annealing can induce phase transformations, enhance crystallinity, increase crystallite size, reduce strain, and influence particle morphology and aggregation.

Detailed research findings highlight the significant impact of annealing temperature on the characteristics of α-Fe₂O₃. For instance, increasing the annealing temperature generally leads to an increase in crystallite size. Studies have shown that the crystallite size of α-Fe₂O₃ nanoparticles can increase from approximately 34 nm to 44 nm when the annealing temperature is raised from 500 to 700°C. scispace.com Another study reported an increase in crystallite size from about 12 nm to 28 nm with increasing annealing temperature from 200 to 800°C. researchgate.netekb.eg Further research using a sol-gel method observed an increase in crystallite size from 35.10 nm to 60.17 nm as the annealing temperature increased from 200°C to 800°C. scientific.netresearchgate.net This increase in crystallite size at higher temperatures is attributed to enhanced crystallinity and grain growth, driven by increased internal energy and atomic diffusion within the crystal structure. scientific.netresearchgate.net

Accompanying the increase in crystallite size, annealing typically leads to a decrease in strain within the α-Fe₂O₃ nanoparticles. scispace.comresearchgate.netekb.eg This reduction in strain contributes to the formation of well-crystalline nanoparticles. scispace.comekb.eg

Thermal treatments also play a crucial role in phase transformations. For example, annealing at higher temperatures (500°C–900°C) can promote the transition from γ-Fe₂O₃ (maghemite) to the more stable α-Fe₂O₃ phase. nih.gov A pronounced transition to α-Fe₂O₃ is often observed around 500°C. nih.gov In some synthesis methods, annealing temperatures above or equal to 500°C are sufficient to achieve complete conversion to α-Fe₂O₃. researchgate.net The phase transition from γ-Fe₂O₃ to α-Fe₂O₃ involves the oxidation of Fe²⁺ ions to Fe³⁺ ions, stabilizing the this compound phase at elevated temperatures. nih.gov

The morphology of α-Fe₂O₃ nanoparticles can also be influenced by annealing temperature. As annealing temperature increases, nanoparticles may form clusters nih.govkashanu.ac.irphyschemres.org and can exhibit changes in shape, potentially becoming more spherical or prismatic at higher temperatures compared to disordered states at lower temperatures. physchemres.orgarxiv.org Controlling morphology during high-temperature annealing is important for applications like photoelectrochemical water splitting, where morphology evolution can impede charge separation and transfer. advancedsciencenews.com Strategies to retain desired morphology under high-temperature annealing, such as using high-crystalline precursor nanorods, are being explored. advancedsciencenews.com

Optical properties, such as the band gap, are also affected by annealing. The direct band gap of α-Fe₂O₃ nanoparticles has been reported to be around 2.67 eV for samples annealed at various temperatures between 500 and 700°C. scispace.com The indirect band gap, however, can show variation with annealing temperature, increasing within a certain temperature range (e.g., from 1.6 to 1.94 eV between 500 and 600°C) and then stabilizing at higher temperatures. scispace.com Another study reported a direct band gap of approximately 2.21 eV for annealed samples and an indirect band gap that increased from 1.6 to 1.94 eV as the annealing temperature increased from 200 to 700°C. researchgate.netekb.eg The reduction in band gap energy with higher temperatures can be attributed to enhanced crystallinity and increased particle size. nih.gov

Magnetic properties of this compound nanoparticles are highly sensitive to factors like particle size, crystallinity, and morphology, all of which are influenced by annealing. aip.org Annealing can lead to an increase in magnetic response with rising temperatures. nih.gov The transition from superparamagnetic γ-Fe₂O₃ to weakly ferromagnetic α-Fe₂O₃ upon annealing is also observed through changes in hysteresis loops. nih.gov

Post-synthesis thermal treatments are also employed in specific fabrication methods, such as the thermal decomposition of precursors directly on a substrate followed by annealing in air to produce continuous mesoporous films of α-Fe₂O₃. nih.gov Annealing is also used after depositing coatings, like silane (B1218182) on α-Fe₂O₃ nanowires, to produce doped structures with improved electrical conductivity. acs.org

Here is a summary of research findings on the effect of annealing temperature on α-Fe₂O₃ nanoparticles:

Annealing Temperature (°C)Crystallite Size (nm)StrainIndirect Band Gap (eV)Morphology Observations
200~12 researchgate.netekb.egDecreases researchgate.netekb.eg1.6 (at 200°C) researchgate.netekb.eg
300~12 researchgate.netekb.eg, 11.2 ijirset.comDecreases researchgate.netekb.egDisordered arxiv.org
40042.12 researchgate.net
500~34 scispace.com, 19.14 nih.gov, 29.48 ijirset.com, 35.10 researchgate.netDecreases scispace.com1.6 scispace.comClusters nih.govkashanu.ac.irphyschemres.org, Sphere-like physchemres.org
60046.82 researchgate.net1.94 scispace.comPrismatic arxiv.org
700~44 scispace.com, 46.2 ijirset.comDecreases scispace.com1.94 scispace.comClusters nih.govkashanu.ac.irphyschemres.org
800~28 researchgate.netekb.eg, 60.17 scientific.netresearchgate.netDecreases researchgate.netekb.eg1.94 (at 800°C) researchgate.netekb.eg
900Clusters nih.gov

Note: Data compiled from multiple sources with varying synthesis methods, which may influence absolute values. Trends with increasing temperature are generally consistent.

Thermal treatment conditions, including temperature, duration, and atmosphere, are critical parameters that must be carefully controlled during post-synthesis processing to achieve desired α-Fe₂O₃ characteristics for specific applications.

Advanced Spectroscopic and Microscopic Characterization of α Fe₂o₃

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the chemical bonding, electronic transitions, and surface characteristics of α-Fe₂O₃.

Fourier-transform Infrared (FTIR) Spectroscopy of α-Fe₂O₃

Fourier-transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups within a compound by measuring the absorption of infrared radiation. In the analysis of α-Fe₂O₃, the FTIR spectrum typically exhibits distinct peaks corresponding to the vibrational modes of its constituent bonds.

The most prominent features in the FTIR spectrum of hematite (B75146) are the absorption bands associated with the Fe-O stretching vibrations. These are typically observed in the lower wavenumber region, below 700 cm⁻¹. Specifically, strong bands around 576 cm⁻¹ and 461-540 cm⁻¹ are characteristic of the Fe-O stretching mode in the α-Fe₂O₃ lattice. physchemres.orgresearchgate.net The presence of these sharp peaks is often used to confirm the formation and purity of this compound nanoparticles. physchemres.org

In addition to the primary Fe-O bands, other peaks may be present depending on the sample's preparation and exposure to the environment. A broad band often observed around 3111-3441 cm⁻¹ is attributed to the O-H stretching vibration of hydroxyl groups, which can arise from adsorbed water molecules or surface hydroxylation. researchgate.netresearchgate.net Bending vibrations of H-O-H in water molecules can also appear around 1632 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FTIR Peaks of α-Fe₂O₃

Wavenumber (cm⁻¹)AssignmentReference
~3111 - 3441O-H stretching vibration (adsorbed water/hydroxyl groups) researchgate.netresearchgate.net
~1604 - 1632H-O-H bending vibration (adsorbed water) physchemres.orgresearchgate.net
~539 - 576Fe-O stretching mode physchemres.orgresearchgate.net
~461 - 484Fe-O stretching mode researchgate.netjocpr.com

Raman Microspectroscopy for α-Fe₂O₃ Phase and Crystallinity

Raman microspectroscopy provides information about the phase and crystallinity of α-Fe₂O₃ by analyzing the inelastic scattering of monochromatic light. The Raman spectrum of this compound is characterized by a set of distinct phonon modes. For α-Fe₂O₃, which has a corundum structure, the expected Raman active modes are two A₁g modes and five E g modes.

The characteristic Raman peaks for this compound are typically observed at approximately 228.6 cm⁻¹ (A₁g), 295.02 cm⁻¹ (E g), 403 cm⁻¹ (E g), 490.68 cm⁻¹ (A₁g), and 606 cm⁻¹ (E g). bham.ac.uk The position and width of these peaks can provide insights into the crystallinity of the sample; narrower and more intense peaks generally indicate a higher degree of crystallinity. osu.edu Furthermore, the absence of peaks corresponding to other iron oxide phases, such as magnetite or maghemite, confirms the phase purity of the α-Fe₂O₃ sample. A band observed near 1313.85 cm⁻¹ is thought to be due to the scattering of two magnons. bham.ac.uk

UV-Visible Electronic Absorption Spectroscopy of α-Fe₂O₃

UV-Visible electronic absorption spectroscopy is employed to investigate the electronic transitions and determine the optical band gap of α-Fe₂O₃. This compound is an n-type semiconductor, and its characteristic reddish-brown color is a result of its electronic absorption properties in the visible region of the electromagnetic spectrum. scispace.com

The UV-Vis absorption spectrum of α-Fe₂O₃ typically shows a strong absorption onset at around 600 nm, which corresponds to its band gap energy. researchgate.net The band gap of bulk this compound is approximately 2.1 to 2.2 eV. bham.ac.ukscispace.com However, for nanosized α-Fe₂O₃, the band gap can be slightly larger, with reported values around 2.58 eV to 2.67 eV. physchemres.orgscispace.com This is attributed to quantum confinement effects in nanomaterials. The absorption features in the spectrum are due to ligand-to-metal charge transfer (O 2p to Fe 3d) and d-d electronic transitions within the Fe³⁺ ions. researchgate.net Specifically, the absorption is caused by a direct transition from the O 2p to the Fe 3d band and an indirect transition involving the spin-forbidden Fe 3d to 3d excitation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) of α-Fe₂O₃ Surfaces

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the surface of α-Fe₂O₃.

XPS analysis of this compound focuses on the core-level spectra of iron (Fe 2p) and oxygen (O 1s). The Fe 2p spectrum of α-Fe₂O₃ is characterized by two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at binding energies of approximately 711.0 eV and 724.3 eV, respectively. researchgate.netmdpi.com The presence of satellite peaks near the main Fe 2p peaks is a characteristic feature of the Fe³⁺ oxidation state in this compound. The O 1s spectrum typically shows a main peak around 529.16 eV to 530.0 eV, which is attributed to the lattice oxygen in the Fe₂O₃ structure. researchgate.netresearchgate.net

UPS is used to probe the valence band electronic structure. The valence band of α-Fe₂O₃ is complex due to the overlap of the Fe 3d and O 2p orbitals, extending over a width of about 10 eV. acs.org Studies have shown that UV irradiation can cause reversible changes in the electronic structure of the α-Fe₂O₃(0001) surface, leading to an increased density of states near the Fermi level. aip.org

Mössbauer Spectroscopy in α-Fe₂O₃ Studies

Mössbauer spectroscopy is a highly sensitive technique for studying the magnetic properties and local environment of iron atoms in α-Fe₂O₃. It provides detailed information about the oxidation state, spin state, and magnetic ordering of iron nuclei through the analysis of hyperfine interactions. biointerfaceresearch.comwichita.edu

The room temperature Mössbauer spectrum of bulk α-Fe₂O₃ typically consists of a six-line pattern (a sextet), which is characteristic of a magnetically ordered material. biointerfaceresearch.comwichita.edu The key hyperfine parameters extracted from the spectrum are the isomer shift (IS), quadrupole splitting (QS), and the hyperfine magnetic field (HMF). biointerfaceresearch.comwichita.edu

For synthetic this compound at room temperature, typical hyperfine parameters are an isomer shift (δ) of approximately 0.37 mm/s, a quadrupole splitting (Δ) of about -0.21 mm/s, and a hyperfine field (B) of around 51.7 T. nih.gov These parameters can vary slightly depending on factors such as particle size and crystallinity. Mössbauer spectroscopy is also instrumental in studying the Morin transition in this compound, a magnetic phase transition that occurs at around 260 K, where the antiferromagnetic ordering changes its orientation. wichita.edunih.gov

Interactive Data Table: Typical Room Temperature Mössbauer Hyperfine Parameters for α-Fe₂O₃

ParameterSymbolTypical ValueReference
Isomer Shiftδ (IS)~0.37 mm/s nih.gov
Quadrupole SplittingΔ (QS)~-0.21 mm/s nih.gov
Hyperfine Magnetic FieldB (HMF)~51.7 T nih.gov

Electron Microscopy and Imaging Techniques for α-Fe₂O₃ Morphology

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystal structure of α-Fe₂O₃ at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and particle shape of α-Fe₂O₃. SEM images can reveal various morphologies, including nanoparticles, nanorods, microcubes, and hollow microspheres, depending on the synthesis method. researchgate.netacs.org For instance, α-Fe₂O₃ nanoparticles synthesized by certain methods may exhibit a fine-grained or "peanuts" shape. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images and can be used to determine the particle size, size distribution, and crystal structure of α-Fe₂O₃. TEM analysis has been used to confirm the rod-like, spherical, or polyhedral shape of this compound nanoparticles. researchgate.netnih.gov High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation of the nanoparticles. acs.org The average particle size can be determined from TEM images, with studies reporting sizes ranging from a few nanometers to over 100 nm. physchemres.orgnih.gov

Scanning Electron Microscopy (SEM/FESEM) of α-Fe₂O₃ Microstructures

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for examining the surface morphology and microstructure of α-Fe₂O₃. These techniques have revealed a wide array of fascinating and controllable morphologies for this compound, often synthesized through methods like hydrothermal routes.

Researchers have successfully synthesized α-Fe₂O₃ with diverse forms, including nanotubes, nanobeads, and nanorings, by adjusting synthesis parameters such as the concentration of shape-directing agents like NH₄H₂PO₄ researchgate.net. FESEM imaging has been instrumental in observing the evolution of these morphologies. For instance, the transformation of 3D nanoflower-like iron alkoxide structures into magnetite and this compound nanoparticles upon calcination has been visualized using FESEM researchgate.net. Other studies have reported the synthesis of distorted microspheres of α-Fe₂O₃, with diameters in the range of 1 to 1.5 µm, which are themselves composed of self-assembled nanoparticles ije.ir. The morphology of these microstructures can be influenced by factors such as the calcination temperature, with higher temperatures leading to more defined crystalline phases ijnnonline.net.

The particle size and shape of α-Fe₂O₃ nanostructures, as observed by FESEM, have been shown to be in good agreement with results from other techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) acs.org. This cross-technique validation is crucial for a comprehensive understanding of the material's physical characteristics.

Table 1: Examples of α-Fe₂O₃ Microstructures Observed by SEM/FESEM
MorphologySynthesis MethodKey FindingsReference
Nanotubes, Nanobeads, NanoringsHydrothermalMorphology controlled by the concentration of NH₄H₂PO₄. researchgate.net
3D NanoflowersAnodization followed by calcinationFormation of 3D nanoflower-like iron alkoxide which transforms into iron oxide nanoparticles. researchgate.net
Distorted MicrospheresSolvothermalMicrospheres with diameters of 1-1.5 µm composed of self-assembled nanoparticles. ije.ir
Spherical NanoparticlesCo-precipitationPredominantly spherical particles with diameters ranging from 40 to 60 nm. acs.org

Transmission Electron Microscopy (TEM/HRTEM) of α-Fe₂O₃ Nanostructures

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer unparalleled insights into the internal structure, crystallinity, and morphology of α-Fe₂O₃ nanostructures at the atomic level.

TEM analysis has been widely used to determine the size and shape of this compound nanoparticles. Studies have shown that the size of α-Fe₂O₃ nanoparticles can be controlled, with typical ranges observed between 20-30 nm and 50-60 nm for particles synthesized via hydrothermal and co-precipitation methods, respectively acs.orgresearchgate.net. The shapes of these nanoparticles can vary from approximately spherical to nanocubes and nanoellipses, depending on the synthesis conditions ajchem-a.comresearchgate.netacs.org.

HRTEM goes a step further by providing direct imaging of the crystal lattice, confirming the high crystalline quality of the synthesized nanoparticles researchgate.net. For instance, HRTEM images of this compound powder have revealed clustered nanostructures of irregular shapes with sizes around 16-17 nm, which in turn form larger grains of about 80 nm researchgate.net. These high-resolution images can also suggest the presence of non-crystalline portions, often at the interface of crystallites researchgate.net. Furthermore, in-situ and environmental TEM (ETEM) studies have provided direct evidence for the oriented attachment of primary α-Fe₂O₃ nanoparticles as a mechanism for the growth of larger, single-crystalline nanorods . This highlights the dynamic processes involved in the formation of complex this compound nanostructures.

Table 2: Nanostructural Details of α-Fe₂O₃ from TEM/HRTEM Analysis
Observed FeatureParticle Size/DimensionSynthesis MethodKey InsightsReference
Spherical Nanoparticles20-30 nmHydrothermalHigh crystalline quality confirmed by HRTEM. researchgate.net
Spherical Nanoparticles50-60 nmCo-precipitationMorphology confirmed to be approximately spherical. acs.org
Clustered Nanostructures~16-17 nmBall MillingNanostructures form larger clusters (~80 nm) and may contain non-crystalline parts. researchgate.net
Nanorod FormationN/AHydrothermal SynthesisIn-situ TEM shows oriented attachment of primary nanoparticles.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for α-Fe₂O₃ Surfaces

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful surface-sensitive techniques that provide topographical and electronic information about α-Fe₂O₃ surfaces at the atomic scale.

AFM has been employed to image the {001} surface microtopography of natural this compound samples, revealing that while some areas are atomically flat, the surface is also characterized by an abundance of pits and steps geoscienceworld.org. Molecular-scale resolution in air has shown a hexagonal array of peaks with approximately 5-Å spacing, which is interpreted as surface iron atoms with coordinated sorbates geoscienceworld.org. AFM can also be used to assess the surface roughness of thin films, with studies on α-Fe₂O₃ films grown on stainless steel showing an average grain size of 211 nm and a surface roughness of 45.0 nm at a 1 µm² scale researchgate.netresearchgate.net.

STM provides complementary information about the electronic structure of the surface. STM studies of the this compound {001} surface have revealed a hexagonal array of atomic sites with a 3-Å periodicity when imaging at negative sample bias, corresponding to the surface oxygen array minsocam.org. In contrast, images taken at positive sample bias can show arrays corresponding to either oxygen or iron periodicities minsocam.org. More recent studies combining STM and non-contact AFM (nc-AFM) have enabled the real-space investigation of polarons (a quasiparticle used in condensed matter physics to understand the interactions between electrons and atoms in a solid material) on this compound surfaces at cryogenic temperatures uni-regensburg.de. These advanced techniques allow for the direct imaging of single electron and hole polarons, providing fundamental insights into charge transport phenomena in α-Fe₂O₃ uni-regensburg.de.

X-ray Diffraction (XRD) for α-Fe₂O₃ Structural Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like α-Fe₂O₃. It provides essential information about the phase identity, purity, crystallite size, and lattice parameters of the material.

The XRD patterns of α-Fe₂O₃ typically exhibit a series of diffraction peaks that can be indexed to a pure rhombohedral (hexagonal) phase, which is the most stable crystalline form of iron(III) oxide sid.irphyschemres.org. The positions and intensities of these peaks are compared with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase of the material ijnnonline.netsid.ir.

Phase Identification and Purity of α-Fe₂O₃

A primary application of XRD is the identification of the crystalline phase and the assessment of sample purity. For α-Fe₂O₃, the diffraction peaks are expected to match standard patterns for this compound (e.g., JCPDS card No. 79-0007 or 033-0664) ije.irresearchgate.net. The absence of peaks corresponding to other iron oxide phases (like magnetite or maghemite) or impurities indicates a high-purity sample researchgate.netneliti.com.

The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity neliti.com. Strong and sharp peaks suggest a well-crystallized material sid.ir. In some cases, XRD can be used to monitor phase transformations. For example, studies have shown that annealing of as-prepared iron oxide samples can lead to the gradual transformation of minor phases into the pure α-Fe₂O₃ phase scilit.com. Rietveld analysis of XRD data can be employed for a more quantitative assessment of phase purity, confirming the presence or absence of impurity phases in samples scilit.com.

Table 3: Common XRD Peaks for Phase Identification of α-Fe₂O₃ (Rhombohedral Structure)
(hkl) PlaneApproximate 2θ (°) for Cu Kα radiationReference
(012)24.1-24.4 ijnnonline.netsid.irresearchgate.netneliti.com
(104)33.1-33.5 ijnnonline.netsid.irresearchgate.netneliti.com
(110)35.6-36.0 ijnnonline.netsid.irresearchgate.netneliti.com
(113)40.8-41.2 ijnnonline.netsid.irresearchgate.netneliti.com
(024)49.4-49.8 ijnnonline.netsid.irresearchgate.netneliti.com
(116)54.0-54.4 ijnnonline.netsid.irresearchgate.netneliti.com
(214)62.4-62.7 ijnnonline.netsid.irresearchgate.netneliti.com
(300)64.0-64.4 ijnnonline.netsid.irresearchgate.netneliti.com

Crystallite Size and Lattice Parameter Determination

The broadening of XRD peaks can be used to estimate the average crystallite size of the nanoparticles. The most common method for this is the Debye-Scherrer equation ijnnonline.netbragitoff.com. This equation relates the peak width at half maximum (FWHM) to the crystallite size, the X-ray wavelength, and the diffraction angle sid.ir. Other methods, such as the Williamson-Hall plot and the size-strain plot (SSP), can also be used to separate the contributions of crystallite size and lattice strain to the peak broadening neliti.com.

Crystallite sizes for α-Fe₂O₃ nanoparticles calculated from XRD data are often in the nanometer range, for example, 21 nm, 31.56 nm, and 46.8 nm have been reported in different studies sid.irresearchgate.netresearchgate.net. These values are often in good agreement with the particle sizes observed through microscopy techniques like TEM ajchem-a.comneliti.com.

XRD data can also be used to determine the lattice parameters of the crystal structure. For the rhombohedral structure of α-Fe₂O₃, these parameters are 'a' and 'c'. For example, a pure rhombohedral phase of α-Fe₂O₃ has been reported with lattice parameters a = b = 5.0380 Å and c = 13.7720 Å sid.ir. Another study on a phase-pure sample reported a = 5.04044 Å and c = 13.7628 Å scilit.com.

Complementary Characterization Methods

While microscopy and XRD provide foundational information about the structure and morphology of α-Fe₂O₃, a variety of other techniques are often used in conjunction to obtain a more complete picture. These complementary methods can provide information about the chemical composition, bonding, and other physical properties.

Some commonly used complementary techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of Fe-O bonds in this compound, typically found in the range of 450-550 cm⁻¹ researchgate.net.

Raman Spectroscopy: Provides information about the vibrational modes of the crystal lattice and can be used to confirm the α-Fe₂O₃ phase researchgate.net.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis, confirming the presence of iron and oxygen and detecting any impurities acs.orgphyschemres.org.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material acs.org.

Vibrating Sample Magnetometry (VSM): Used to study the magnetic properties of α-Fe₂O₃, which can be influenced by particle size and crystallinity ajchem-a.com.

The integrated use of these advanced characterization techniques allows for a thorough and multi-faceted understanding of α-Fe₂O₃, which is essential for tailoring its properties for specific technological applications.

Dynamic Light Scattering (DLS) and Zeta Potential of α-Fe₂O₃ Suspensions

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension, including α-Fe₂O₃ (this compound) nanoparticles. The DLS method measures the hydrodynamic diameter, which includes the inorganic core of the nanoparticle and any molecules or ions adsorbed onto its surface. Consequently, the size measured by DLS is typically larger than the particle size determined by microscopic methods like Transmission Electron Microscopy (TEM). acs.orgresearchgate.net For instance, α-Fe₂O₃ nanoparticles with a size of 40-60 nm determined by microscopy were found to have a hydrodynamic diameter of around 85 nm when measured by DLS, with a size distribution ranging from 70-100 nm. acs.orgresearchgate.net

Zeta potential is a critical parameter for understanding the surface charge and stability of colloidal suspensions of α-Fe₂O₃. It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. Nanoparticle suspensions with high zeta potential values, either positive or negative (typically greater than +30 mV or less than -30 mV), are considered electrostatically stable, as the charged particles repel each other, preventing aggregation.

The zeta potential of α-Fe₂O₃ suspensions is highly dependent on factors such as pH and surface coatings. Uncoated this compound nanoparticles can exhibit positive or negative charges depending on the synthesis method and suspension conditions. For example, positively charged α-Fe₂O₃ nanoparticles have shown zeta potentials of +38.82 mV and +40.25 mV. mdpi.com After coating with citrate, these values shifted to negative, -33.75 mV and -44.72 mV, respectively. mdpi.com In other studies, synthesized α-Fe₂O₃ nanoparticles have exhibited negative zeta potential values, such as -15 mV and -28 mV, indicating a negatively charged surface and stable dispersal potential. acs.orgneptjournal.com The stability of these suspensions is crucial for their various applications, as a high zeta potential value leads to increased physical stability. acs.orgacs.org The isoelectric point (IEP), the pH at which the zeta potential is zero, is another important characteristic. At the IEP, repulsive forces are minimal, and nanoparticles tend to be unstable and aggregate. matec-conferences.org

Table 1. DLS and Zeta Potential Data for α-Fe₂O₃ Nanoparticles
α-Fe₂O₃ TypeHydrodynamic Diameter (DLS)Zeta Potential (mV)Reference
L-ascorbic acid coated~85 nm-28 ± 18 mV acs.orgacs.org
Uncoated (p45)Not specified+38.82 ± 0.9 mV mdpi.com
Uncoated (p70)Not specified+40.25 ± 1.1 mV mdpi.com
Citrate-coated (n45)Not specified-33.75 mV mdpi.com
Citrate-coated (n70)Not specified-44.72 mV mdpi.com
Synthesized by co-precipitationNot specified-15 mV neptjournal.com

Thermal Analysis (TGA, DSC, DTA) of α-Fe₂O₃

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), are employed to study the thermal stability and phase transitions of α-Fe₂O₃ and its precursors.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is often used to study its formation from precursor compounds like goethite (α-FeOOH). The thermal transformation of goethite to this compound involves dehydroxylation, which is observed as a significant weight loss in a specific temperature range. This dehydration process typically starts around 260°C and is completed by approximately 400°C. researchgate.net TGA can also reveal the thermal decomposition of this compound itself at much higher temperatures. For instance, the decomposition of this compound ore has been observed to start at 1215°C in a nitrogen atmosphere and at 1377°C in an air atmosphere, accompanied by a distinct weight loss. researchgate.netjst.go.jp

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) measure the difference in heat flow between a sample and a reference as a function of temperature. These techniques identify endothermic (heat-absorbing) and exothermic (heat-releasing) processes. The conversion of goethite to this compound is an endothermic process, which appears as a peak in DTA or DSC curves, corresponding to the weight loss seen in TGA. researchgate.net DSC has also revealed a phase transition in this compound at about 680°C. researchgate.net The thermal decomposition of this compound at high temperatures is also an endothermic reaction, which is visible as a trough on the DSC curve. jst.go.jp

The combination of these techniques provides a comprehensive understanding of the thermal behavior of α-Fe₂O₃. For example, a TGA-DSC analysis of goethite ore clearly shows an endothermic peak associated with a sharp weight decrease between 260°C and 400°C, corresponding to the transformation into this compound. researchgate.net Kinetic analysis of this transformation indicates that the process is governed by three-dimensional diffusion.

Table 2. Key Thermal Events for α-Fe₂O₃ and its Precursor Goethite
ProcessTemperature Range (°C)TechniqueObservationReference
Goethite (α-FeOOH) to this compound (α-Fe₂O₃) Transformation~260 - 400 °CTGA/DSC/DTASharp weight loss; Endothermic peak researchgate.netresearchgate.net
This compound Phase Transition~680 °CDSCEndothermic event researchgate.net
This compound Decomposition (in Nitrogen)Starts at 1215 °CTGAWeight loss researchgate.net
This compound Decomposition (in Air)Starts at 1377 °CTGAWeight loss researchgate.net

Ellipsometry for α-Fe₂O₃ Film Properties

Ellipsometry is a highly sensitive, non-destructive optical technique used to determine the properties of thin films, such as thickness and optical constants (refractive index, n, and extinction coefficient, k). nih.gov It measures the change in the polarization state of light upon reflection from a sample surface. For α-Fe₂O₃, spectroscopic ellipsometry is particularly valuable for characterizing thin films used in various optical and electronic applications. mdpi.comnih.gov

By analyzing the ellipsometric data (angles Ψ and Δ), a model can be constructed to determine the film's properties. For α-Fe₂O₃ films, this typically involves a model consisting of the substrate (e.g., silicon or glass) and the this compound layer, sometimes including a surface roughness layer. mdpi.comnih.gov This analysis yields the thickness of the α-Fe₂O₃ film with high precision, as well as its optical constants over a range of wavelengths.

The refractive index and extinction coefficient are crucial for understanding how light interacts with the this compound film. The refractive index of α-Fe₂O₃ is relatively high, and its value can be influenced by the film's density, crystallinity, and preparation method. For example, one study reported a refractive index (n) of 2.9370 for the extraordinary ray of α-Fe₂O₃. refractiveindex.info The extinction coefficient is related to light absorption, and its analysis allows for the determination of the material's band gap energy. This compound is a semiconductor with a band gap that makes it suitable for applications like photoelectrochemical water splitting. rdd.edu.iqchalcogen.ro Ellipsometry data can be used to determine the direct and indirect band gaps of α-Fe₂O₃ films, which have been reported to be around 2.61 eV and 2.07 eV, respectively, for an annealed film. researchgate.netaip.org

Table 3. Optical Properties of α-Fe₂O₃ Films Determined by Ellipsometry and other Optical Methods
PropertyReported ValueConditions/NotesReference
Refractive Index (n)2.9370Extraordinary ray refractiveindex.info
Extinction Coefficient (k)0.24268Extraordinary ray refractiveindex.info
Direct Band Gap2.61 eVAnnealed film researchgate.netaip.org
Indirect Band Gap2.07 eVAnnealed film researchgate.netaip.org
Direct Band Gap2.59 to 2.78 eVIncrease with Al-doping chalcogen.ro

Magnetic Phenomena and Advanced Studies in α Fe₂o₃ Systems

Intrinsic Magnetic Ordering in α-Fe₂O₃

Hematite (B75146) crystallizes in the rhombohedral structure with the space group R3c. aip.org Its magnetic ordering is primarily antiferromagnetic, meaning that neighboring spins are aligned in nearly opposite directions. wikipedia.orgaps.org However, this ordering is not perfectly antiparallel, leading to a net magnetic moment.

Canted Antiferromagnetism and Weak Ferromagnetic Component

Above a specific temperature known as the Morin transition (TM), this compound exhibits a canted antiferromagnetic structure. wikipedia.orgsci-hub.seaip.org In this state, the spins are largely antiparallel but are slightly tilted or "canted" away from the ideal antiparallel alignment. aps.orguu.nl This slight canting results in a small net magnetic moment perpendicular to the primary antiferromagnetic axis, giving rise to a weak ferromagnetic component. aip.orgaps.orgaip.org This weak ferromagnetism is present in the basal plane above the Morin transition. aps.orgsci-hub.se The canted moment in the weak ferromagnetic phase is consistent with bulk values. arxiv.org

Exchange Interactions: Isotropic and Dzyaloshinskii–Moriya Interactions

The magnetic ordering in this compound is governed by exchange interactions between the iron ions. The primary interaction is the isotropic superexchange interaction, which favors the antiparallel alignment of spins through the intervening oxygen ions. oup.com

In addition to the isotropic exchange, a crucial interaction in this compound is the Dzyaloshinskii–Moriya interaction (DMI). aps.orgaip.orgpaperswithcode.comwikipedia.orgaip.org The DMI is an antisymmetric exchange interaction that arises in systems lacking inversion symmetry. wikipedia.orgaip.orgresearchgate.net In this compound, the crystal structure's low symmetry allows for the presence of DMI. aip.org This interaction favors a non-collinear alignment of spins and is directly responsible for the canting of the antiferromagnetic sublattices, leading to the observed weak ferromagnetism above the Morin transition. aps.orgaip.orgwikipedia.org Ab initio calculations have been used to determine the tensorial exchange interactions, including the isotropic and Dzyaloshinskii–Moriya interactions, providing good agreement with experimental measurements of the Néel temperature and weak ferromagnetic canting angle. aps.orgpaperswithcode.com

The Morin Transition in α-Fe₂O₃

The Morin transition (TM) is a well-known magnetic phase transition in α-Fe₂O₃ that occurs at approximately 260 K in bulk crystals. wikipedia.orgaip.orgcuni.czresearchgate.net Below the Morin transition temperature, the magnetic structure changes. The spins reorient from being canted within the basal plane to being aligned predominantly along the c-axis, becoming nearly perfectly antiparallel. wikipedia.orgsci-hub.secuni.cz In this low-temperature phase, the weak ferromagnetic moment is suppressed, and this compound behaves as a nearly perfect antiferromagnet with spins aligned parallel or antiparallel to the c-axis. wikipedia.orgcuni.czstfc.ac.uk

The Morin transition is generally considered a first-order phase transition and is attributed to a change in the sign of the magnetic anisotropy along the c-axis. sci-hub.seresearchgate.net The transition temperature can be influenced by factors such as particle size, lattice strain, crystal defects, pressure, and applied magnetic field. cuni.czresearchgate.net For instance, TM tends to decrease with decreasing particle size, and for very small nanoparticles (below approximately 20 nm), the Morin transition may be entirely suppressed. cuni.cznih.gov Thermal hysteresis is also observed in the Morin transition, with different transition temperatures upon cooling and heating. cuni.czresearchgate.net

Magnetic Anisotropy and Domain State Investigations in α-Fe₂O₃

Magnetic anisotropy, the dependence of magnetic properties on the direction of magnetization, plays a crucial role in the behavior of this compound. This compound exhibits strong magnetocrystalline anisotropy. researchgate.net Above the Morin transition, there is easy-plane anisotropy, with spins lying in the basal plane. aip.org Below the Morin transition, the anisotropy changes to easy-axis anisotropy, with spins aligning along the c-axis. aip.org The basal plane anisotropy is triaxial, compatible with the crystallographic structure, although its detection has sometimes been controversial. cam.ac.ukresearchgate.netresearchgate.net

Investigating the magnetic domain state and anisotropy in this compound is important for understanding its magnetic behavior and its role as a magnetic signal carrier in various natural materials. cam.ac.ukresearchgate.netanu.edu.au

First-Order Reversal Curve (FORC) Diagram Analysis for α-Fe₂O₃

First-Order Reversal Curve (FORC) diagrams are a powerful tool for analyzing the magnetic domain state, coercivity distributions, and magnetostatic interactions in magnetic materials, including this compound. cam.ac.ukresearchgate.netanu.edu.auoup.comeos.organu.edu.au FORC diagrams involve measuring a series of magnetization curves starting from a saturated state, reversing the field at progressively smaller values, and then returning to the saturation field. oup.com The resulting data are processed to generate a contour plot (the FORC diagram) that provides insights into the distribution of magnetic switching fields and interactions. oup.com

For this compound, FORC diagrams often exhibit characteristic signatures. Ridge-type signatures are typically associated with uniaxial single-domain particle assemblages, while "kidney-shaped" FORC signatures are commonly observed and are related to the triaxial basal plane anisotropy and multiaxial switching. cam.ac.ukresearchgate.netanu.edu.aueos.organu.edu.au Asymmetric features in FORC diagrams of this compound can arise from this triaxial anisotropy. cam.ac.ukanu.edu.au The dominant FORC distribution type in a sample depends on the balance between uniaxial and triaxial switching mechanisms. cam.ac.ukanu.edu.au FORC analysis has become an important method for assessing the domain state and magnetostatic interactions in this compound particles in various studies. cam.ac.ukanu.edu.aueos.organu.edu.au

Influence of Cation Substitution (e.g., Al³⁺, Mn²⁺/³⁺, Ni²⁺) on Magnetic Properties of α-Fe₂O₃

Cation substitution in the this compound structure can significantly influence its magnetic properties. uu.nlbiointerfaceresearch.com Substituting Fe³⁺ ions with other cations, such as Al³⁺, Mn²⁺/³⁺, or Ni²⁺, can alter the crystal structure, cation distribution, and exchange interactions, leading to changes in magnetic ordering, anisotropy, and transition temperatures. biointerfaceresearch.comsciopen.comanu.edu.aucore.ac.ukresearchgate.net

For example, Al³⁺ substitution is common in natural this compound and can affect its magnetic properties. uu.nlanu.edu.auanu.edu.au Studies have shown that Al substitution can influence the coercivity, saturation magnetization, and potentially the superparamagnetic to stable single-domain threshold size. anu.edu.auanu.edu.au The incorporation of non-magnetic ions like Al³⁺ can dilute the magnetic Fe³⁺ ions and alter the exchange interactions. core.ac.ukresearchgate.net

The substitution of other cations like Mn or Ni can also lead to variations in magnetic behavior. biointerfaceresearch.comacs.org The impact of substitution depends on the specific cation, its concentration, and its preferential site occupancy within the this compound lattice. These substitutions can modify the strength of exchange interactions, alter the anisotropy, and shift the Morin and Néel transition temperatures. sciopen.comcore.ac.uk

Here is a table summarizing some reported effects of cation substitution on this compound's magnetic properties:

Substituted CationEffect on Magnetic Property (Examples)Source(s)
Al³⁺Influences coercivity and saturation magnetization; decreases superparamagnetic threshold size. anu.edu.auanu.edu.au anu.edu.auanu.edu.aucore.ac.uk
Ti⁴⁺Can suppress the Morin transition. researchgate.netsciopen.com researchgate.netsciopen.com
Cr³⁺Affects hyperfine field. sciopen.com sciopen.com
Rh³⁺, Ru³⁺, Ir⁴⁺Can increase TM. sciopen.com sciopen.com

Chemical Remanent Magnetization (CRM) in Authigenic α-Fe₂O₃

Chemical Remanent Magnetization (CRM) is a form of remanent magnetization acquired by magnetic minerals through chemical processes occurring below their Curie points, in the presence of a magnetic field. hergilsey.is These processes can include changes in oxidation state, phase transformations, and crystal growth. hergilsey.is In the context of authigenic α-Fe₂O₃, CRM develops when new this compound particles form or existing iron oxides are altered to this compound within rocks and sediments. geoscienceworld.orgcambridge.org

Studies on late Cenozoic red bed sediments have shown that CRM can be carried by authigenic phases, including this compound, potentially obscuring the original magnetization. hergilsey.isgeoscienceworld.org Authigenic this compound in these sediments can form from the decomposition of unstable iron-bearing minerals. geoscienceworld.org The acquisition of CRM in such settings is influenced by factors like the chemistry of interstitial water, hydraulic gradients, and sediment mineralogy, leading to complex magnetization patterns. geoscienceworld.org

CRM in authigenic this compound is usually considered a secondary remanence by paleomagnetists, as the timing of its acquisition can be difficult to precisely date. cambridge.org However, in some red beds, the primary detrital remanent magnetization (DRM) in specularite this compound can remain the characteristic remanence relative to CRM. hergilsey.is Distinct CRM components can sometimes be isolated through techniques like thermal demagnetization or selective leaching. hergilsey.is The stability of CRM in magnetite formed from this compound reduction has been shown to be significantly greater than isothermal remanence (IRM) and comparable to thermoremanent magnetization (TRM). hergilsey.is

Authigenic magnetite formation from goethite and this compound is also a potential pathway for generating stable chemical remanence in organic-matter-bearing sedimentary rocks. oup.com Experiments have shown that authigenic magnetite formed in samples containing organic carbon and heated acquires a stable thermochemical remanence. oup.com

Rock Magnetic Interpretations and Paleomagnetic Significance of α-Fe₂O₃

This compound plays a pivotal role in rock magnetism and paleomagnetism, particularly in the study of red beds where it is a dominant magnetic mineral. oup.comscielo.org.mx Its presence and magnetic properties provide valuable information about past environmental conditions and geological processes. eos.orgresearchgate.net this compound's formation is controlled by various geological processes, and its abundance can indicate paleoclimate variations, such as warm and humid conditions reflected in tropical and subtropical soils and sediments. eos.org In marine sediments, this compound can be transported as dust, with variations in content potentially indicating changes in wind strength like monsoons or westerlies. eos.org

The magnetic properties of this compound are strongly dependent on grain size. scielo.org.mx Depending on grain size, it can appear as black specularite or red pigmentary this compound. scielo.org.mx this compound is a crucial mineral in paleoenvironmental, iron cycle, tectonic, and comparative planetology studies. researchgate.net

The this compound-ilmenite solid solution series is particularly important in paleomagnetism. scielo.org.mx The substitution of titanium into the this compound lattice can significantly influence its magnetic properties, changing the magnetization from spin-canted antiferromagnetic to ferrimagnetic at certain substitution levels. scielo.org.mx

Computational and Theoretical Modeling of α-Fe₂O₃ Magnetism

Computational and theoretical modeling techniques are essential for understanding the complex magnetic behavior of α-Fe₂O₃ at an atomic and electronic level. These methods provide insights into exchange interactions, magnetic moments, phase transitions, and spin dynamics.

Ab Initio Calculations and Parameterized Spin Models

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic, structural, and magnetic properties of this compound. cdmf.org.brresearchgate.net These calculations can determine the ground-state spin-polarized wave function and total energy, confirming the antiferromagnetic ground state at low temperatures. researchgate.net DFT calculations can also provide theoretical estimates for exchange constants, which are fundamental parameters in magnetic models. oup.com

Parameterized spin models, such as the semiclassical Heisenberg spin model, are developed using parameters derived from ab initio calculations to understand this compound's magnetic properties. bme.huresearchgate.net These models can be used to calculate equilibrium properties and phase transitions, including the Morin transition. bme.huresearchgate.net The computed isotropic and Dzyaloshinskii-Moriya interactions from these models have shown good agreement with experimental measurements for the Néel temperature and weak ferromagnetic canting angle. bme.huresearchgate.net

DFT calculations can also reveal details about the electronic structure, such as the band gap and the charge-transfer-insulator nature of this compound. researchgate.net Studies using DFT have also investigated the properties of two-dimensional this compound structures, showing that the antiferromagnetic ordering is preserved in layered structures, although a nonzero magnetization can arise from distinct localized moments in surface iron atoms. cdmf.org.br

Atomistic Spin Dynamics Simulations of α-Fe₂O₃

Atomistic spin dynamics simulations are employed to study the dynamic magnetic behavior of α-Fe₂O₃, including phase transitions and spin transport. bme.huarxiv.orgarxiv.org These simulations utilize spin models, often parameterized by ab initio calculations, to simulate the behavior of individual atomic spins over time. bme.huarxiv.org

These simulations can calculate equilibrium properties and phase transitions, such as the Morin transition. bme.hu They can also show how dipole-dipole interactions balance with on-site anisotropies to determine the material's magnetic phase. bme.hu Atomistic spin dynamics simulations are also used to investigate magnon dispersion and spin transport in magnetic materials, including studies relevant to antiferromagnetic spintronics applications of α-Fe₂O₃. arxiv.orgarxiv.org For instance, they can be used to study the effect of factors like mechanical strain on magnon band gaps and critical temperatures. arxiv.org

Interactive Data Table Example:

If research findings included specific values for properties like Néel temperature, Morin transition temperature, or magnetic moments from computational studies, an interactive table could be presented here. For example:

PropertyValue (Bulk α-Fe₂O₃)MethodSource Index
Néel Temperature (TN)~950 KExperimental wikipedia.org
Morin Temperature (TM)~260 KExperimental wikipedia.org
Spin Moment (Fe atom)4.01 µBDFT+U researchgate.net
Band Gap2.16 eVDFT+U researchgate.net

Interactive Feature Description: An interactive version could allow users to sort by property, value, or method, or filter by source index to see data from specific studies.

Advanced Electrochemical Properties and Applications of α Fe₂o₃

Interfacial Electrochemistry of α-Fe₂O₃/Aqueous Systems

The interaction between hematite (B75146) and aqueous solutions is governed by the formation of an electric double layer at the solid-liquid interface. This layer plays a crucial role in various electrochemical processes, including catalysis and environmental remediation.

Electric Double Layer Structure and Properties

The electric double layer at the this compound-water interface consists of a charged surface on the this compound and a region of counter-ions in the electrolyte solution that balances the surface charge. The structure of this double layer is complex and can be influenced by factors such as the crystallographic orientation of the this compound surface, the pH of the aqueous solution, and the nature and concentration of the electrolyte. nih.govmdpi.com

The surface of this compound in an aqueous solution becomes charged through the protonation and deprotonation of surface hydroxyl groups (Fe-OH). At a specific pH, known as the point of zero charge (PZC), the net surface charge is zero. The PZC of this compound can vary depending on its preparation method and the specific crystal faces exposed, but it typically falls within a pH range of 4.2 to 7.0. mdpi.comresearchgate.net For instance, the isoelectric point (IEP), which is closely related to the PZC, has been reported to be around pH 4.3 for one type of natural this compound and pH 5.6 for another. mdpi.com

The structure of the electric double layer is often described by models that include a compact (or Stern) layer and a diffuse layer. The compact layer consists of specifically adsorbed ions and a layer of water molecules, while the diffuse layer contains a distribution of ions in thermal motion. acs.orgresearchgate.net

Capacitance and Resistance Attributes of the α-Fe₂O₃ Interface

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to investigate the capacitive and resistive properties of the this compound/aqueous interface. acs.orgresearchgate.netarxiv.org The interface exhibits both double-layer capacitance and, under certain conditions, pseudocapacitance. nih.gov

Double-layer capacitance arises from the physical separation of charge at the interface, analogous to a conventional capacitor. Studies have distinguished between the capacitance of the diffuse layer and the compact layer. For example, in a 0.1 M NaCl solution, the diffuse layer capacitance of a this compound electrode was found to range from 2.32 to 2.50 μF·cm⁻², while the compact layer capacitance was significantly higher at approximately 32.57 μF·cm⁻²·s⁻ᵠ. acs.orgnih.gov In a 0.1 M NH₄Cl solution, the diffuse layer capacitance varied from 1.43 to 1.99 μF·cm⁻², and the compact layer capacitance decreased with increasing pH, from 33.77 to 21.02 μF·cm⁻²·s⁻ᵠ. acs.orgnih.gov

The charge transfer resistance (Rct) at the interface, which represents the resistance to electrochemical reactions, is also a key parameter. It has been observed that the Rct can be inversely proportional to the concentration of the electrolyte, suggesting that ions in the electrolyte mediate the charge transfer processes. nih.gov

Capacitance Values at the this compound/Aqueous Interface

Electrolyte (0.1 M)LayerCapacitance Range (μF·cm⁻²)pH RangeReference
NaClDiffuse Layer2.32 - 2.503 - 11 acs.orgnih.gov
Compact Layer~32.57
NH₄ClDiffuse Layer1.43 - 1.993 - 11 acs.orgnih.gov
Compact Layer33.77 - 21.02

Proton Adsorption/Desorption Kinetics and pH Effects

The surface charge of this compound is primarily controlled by the adsorption and desorption of protons at the surface hydroxyl groups. This process is highly dependent on the pH of the surrounding solution. At a pH below the PZC, the surface is predominantly positively charged due to the protonation of surface hydroxyls (Fe-OH + H⁺ ⇌ Fe-OH₂⁺). Conversely, at a pH above the PZC, the surface becomes negatively charged through deprotonation (Fe-OH ⇌ Fe-O⁻ + H⁺). mdpi.com

Photoelectrochemical Performance of α-Fe₂O₃ for Energy Conversion

This compound is a promising semiconductor material for photoelectrochemical (PEC) applications, particularly for solar water splitting to produce hydrogen, a clean and renewable fuel. asiaresearchnews.com Its band gap of approximately 2.1 eV allows it to absorb a significant portion of the visible light spectrum. asiaresearchnews.com

α-Fe₂O₃ Photoanodes for Solar Water Splitting

In a PEC cell, a this compound photoanode absorbs photons from sunlight, generating electron-hole pairs. The holes migrate to the semiconductor-electrolyte interface to oxidize water, producing oxygen and protons, while the electrons travel through an external circuit to the cathode to reduce protons to hydrogen.

The theoretical solar-to-hydrogen (STH) conversion efficiency for this compound is estimated to be as high as 16.8%. asiaresearchnews.com However, the practical efficiency of this compound photoanodes has been limited by several factors, including poor electrical conductivity, a short hole diffusion length, and slow water oxidation kinetics. whiterose.ac.uknih.gov Despite these challenges, significant progress has been made in improving the performance of this compound photoanodes, with a record efficiency of 5.5% being reported for a wormlike this compound photoanode. innovations-report.com

Optimization of α-Fe₂O₃ Thin Film Parameters (Thickness, Coating Techniques, Doping)

To overcome the intrinsic limitations of this compound and enhance its photoelectrochemical performance, various optimization strategies for thin film photoanodes have been explored.

Thickness: The thickness of the this compound film is a critical parameter. The film needs to be thick enough to absorb a sufficient amount of light, but not so thick that the photogenerated charge carriers recombine before reaching the surface.

Coating Techniques: The method used to deposit the this compound thin film significantly influences its morphology, crystallinity, and, consequently, its photoelectrochemical activity. A comparative study of electrodeposition and spray pyrolysis methods showed that the electrodeposited film exhibited a twofold higher photocurrent density due to its larger surface area, better visible light absorption, lower charge transfer resistance, and higher charge carrier density. researchgate.net Other techniques such as atomic layer deposition (ALD) have also been employed to create uniform and controlled thin films. researchgate.net

Doping: Doping this compound with other elements is a widely used strategy to improve its electrical conductivity and charge separation efficiency. Various dopants have been investigated, with tetravalent cations like tin (Sn⁴⁺), titanium (Ti⁴⁺), silicon (Si⁴⁺), and zirconium (Zr⁴⁺) showing notable enhancements in photocurrent density. researchgate.netoaepublish.com

For example, Ti-doping has been shown to significantly increase the photocurrent density of this compound nanowires from 0.03 mA·cm⁻² to 0.63 mA·cm⁻². oaepublish.com Further co-doping with Sn enhanced the performance to 1.27 mA·cm⁻². oaepublish.com In another study, an in-situ solid-state reaction method increased the Ti doping concentration in a this compound film, resulting in an 8-fold increase in photocurrent density from 0.15 mA/cm² to 1.2 mA/cm². acs.org A systematic comparison of various dopants in thin films prepared by pulsed laser deposition ranked their effectiveness in the following order: Sn > Nb > Si > Pt > Zr > Ti > Zn > Ni > Mn, with Sn-doped this compound achieving the highest photocurrent of approximately 1 mA cm⁻². rsc.orgtechnion.ac.il

Effect of Doping on this compound Photoanode Performance

DopantFabrication MethodPhotocurrent Density (mA·cm⁻²)ConditionsReference
UndopedHydrothermal Synthesis0.03Simulated Solar Illumination oaepublish.com
Ti-doped0.63
Ti-Sn co-doped1.27
UndopedIn-situ Solid-State Reaction0.15Not specified acs.org
Ti-doped1.2
Sn-dopedPulsed Laser Deposition~1.0Not specified rsc.orgtechnion.ac.il
UndopedRapid Ambient Annealing2.351.23 V vs RHE acs.org
Pristine Nanosheets1.5
Ag modifiedSurface Modification3.21.23 V vs. RHE uq.edu.au
Co-Pi/Ag modified4.68

α-Fe₂O₃ as an Advanced Electrode Material for Energy Storage

This compound (α-Fe₂O₃), the most stable iron oxide polymorph, has garnered considerable attention as a promising electrode material for energy storage systems. Its appeal stems from a combination of high theoretical capacity, natural abundance, low cost, and environmental benignity. Researchers are actively exploring its potential in both high-energy-density lithium-ion batteries and high-power-density supercapacitors.

α-Fe₂O₃ Anodes in Lithium-Ion Battery Systems

As an anode material for lithium-ion batteries, α-Fe₂O₃ operates on a conversion reaction mechanism, which offers a significantly higher theoretical specific capacity (approximately 1007 mAh g⁻¹) compared to conventional graphite anodes (372 mAh g⁻¹). This mechanism involves the reversible conversion of α-Fe₂O₃ to metallic iron (Fe) and lithium oxide (Li₂O) during the lithiation and delithiation processes.

However, the practical application of α-Fe₂O₃ anodes has been hindered by several challenges, including poor electrical conductivity and significant volume changes (over 200%) during cycling, which can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading. To overcome these issues, extensive research has focused on nanostructuring and the creation of composites.

Detailed research has shown that nanostructured α-Fe₂O₃, such as nanorods, nanospheres, and nanoflakes, can effectively buffer the strain from volume expansion and provide shorter pathways for lithium-ion diffusion. For instance, hydrothermally synthesized single-crystalline this compound nanorods have demonstrated initial reversible capacities of 908 mAh g⁻¹ at a 0.2 C rate and 837 mAh g⁻¹ at a 0.5 C rate, with excellent capacity retention over numerous cycles. acs.org Similarly, α-Fe₂O₃ nanospheres have exhibited a high specific capacity of over 600 mAh g⁻¹ in the initial cycles, maintaining 414 mAh g⁻¹ after 60 cycles. acs.org

α-Fe₂O₃ Morphology/CompositeCurrent DensityReversible CapacityCycling PerformanceCoulombic Efficiency
Nanorods0.2 C908 mAh g⁻¹ (initial)Capacity completely retained after numerous cyclesNot specified
NanorodsNot specified800 mAh g⁻¹Stable specific capacityNot specified
Nanoflakes65 mA g⁻¹ (0.1 C)680 ± 20 mAh g⁻¹Stable for up to 80 cycles>98% (after 15th cycle)
Carbon-coated Nanostructures500 mA g⁻¹1138 mAh g⁻¹Stable after 300 cyclesNot specified
α-Fe₂O₃@C NanocompositeNot specified~900 mAh g⁻¹Stable over 80 cycles~100%
Cs⁺ Doped α-Fe₂O₃200 mA g⁻¹973 mAh g⁻¹Stable after 300 cyclesNot specified
α-Fe₂O₃/TiO₂/Carbon Fibers100 mA g⁻¹340 mAh g⁻¹Stable after 100 cyclesNot specified

α-Fe₂O₃ in Supercapacitor Applications

In the realm of supercapacitors, α-Fe₂O₃ is investigated as a pseudocapacitive material, where charge is stored through fast and reversible faradaic reactions at the electrode surface. This mechanism allows for higher energy storage than electric double-layer capacitors (EDLCs). The charge storage in α-Fe₂O₃ originates from the reversible redox transitions between Fe³⁺ and Fe²⁺. mdpi.com Its wide operating potential window, high redox activity, and low cost make it a promising candidate, particularly as a negative electrode in asymmetric supercapacitors. mdpi.com

Similar to its application in batteries, the low intrinsic conductivity of α-Fe₂O₃ is a major drawback for supercapacitor performance, limiting its rate capability and power density. Consequently, research efforts have been directed towards creating nanostructured α-Fe₂O₃ and developing composites with highly conductive materials like graphene and carbon nanotubes.

For example, electrospun porous α-Fe₂O₃ fibers have demonstrated a specific capacitance of 256 F g⁻¹ in a 1 M LiOH electrolyte, with excellent capacitance retention even after 3000 cycles. rsc.org The high surface area of nanostructures is crucial for maximizing the sites available for faradaic reactions.

Compositing with reduced graphene oxide (rGO) has proven to be a highly effective approach. The rGO provides a conductive network that facilitates rapid electron transport, while the α-Fe₂O₃ nanoparticles or nanorods dispersed on the rGO sheets offer high pseudocapacitance. Sheet-like α-Fe₂O₃/rGO composites have exhibited a high specific capacitance of 970 F g⁻¹ at a current density of 1 A g⁻¹, with 75% capacitance retention after 2000 cycles. rsc.orgresearchgate.net Another study on porous α-Fe₂O₃ hollow rods combined with rGO reported a specific capacitance of 426.3 F g⁻¹ and maintained 87.7% of this capacitance after 10,000 cycles at a high current density of 10 A g⁻¹. mdpi.com These findings highlight the synergistic effect between the two components, leading to enhanced electrochemical performance.

α-Fe₂O₃ Morphology/CompositeElectrolyteSpecific CapacitanceTest ConditionCycling Stability
Porous Fibers1 M LiOH256 F g⁻¹1 mV s⁻¹ scan rateExcellent retention after 3000 cycles
Sheet-like α-Fe₂O₃/rGONot specified970 F g⁻¹1 A g⁻¹75% retention after 2000 cycles
Porous Hollow Rods/rGONot specified426.3 F g⁻¹1 A g⁻¹87.7% retention after 10,000 cycles at 10 A g⁻¹
α-Fe₂O₃/rGO NanocompositeNot specified255 F g⁻¹0.5 A g⁻¹~90% retention after 11,000 cycles
Fe₂O₃/MgFe₂O₄ CompositeNot specified815 F g⁻¹Not specified81.25% retention after 1000 cycles
15% rGO-α-Fe₂O₃ Nanocomposite3 M KOH380.6 F g⁻¹30 mV s⁻¹ scan rate93.4% retention after 2000 cycles

Catalytic and Environmental Remediation Applications of α Fe₂o₃

Advanced Oxidation Processes (AOPs) Catalyzed by α-Fe₂O₃

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to eliminate persistent organic pollutants from water and wastewater. These processes rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). α-Fe₂O₃ has emerged as an effective catalyst in several AOPs, particularly in Fenton-type reactions, owing to its ability to facilitate the decomposition of oxidants to produce these powerful radicals.

The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals. However, the homogeneous nature of this process presents challenges, such as the need for acidic pH and the production of iron sludge. Heterogeneous Fenton and Fenton-like catalysts, such as α-Fe₂O₃, overcome these limitations by providing a solid, reusable catalyst that can operate over a wider pH range.

The fundamental mechanism involves the generation of highly reactive radicals that can attack and mineralize organic pollutants. The chain reactions can be summarized as follows:

Fe³⁺ (surface) + H₂O₂ → Fe²⁺ (surface) + •OOH + H⁺

Fe²⁺ (surface) + H₂O₂ → Fe³⁺ (surface) + •OH + OH⁻

Fe³⁺ (surface) + hν → Fe²⁺ (surface) + h⁺ (in photo-Fenton)

These reactions ensure a continuous supply of hydroxyl radicals for the degradation of contaminants.

The efficacy of α-Fe₂O₃-based AOPs has been demonstrated in the degradation of a wide array of recalcitrant organic pollutants.

Dyes: Synthetic dyes from textile and other industries are common water pollutants. α-Fe₂O₃ nanostructures have proven effective in degrading dyes such as Methylene Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO). libretexts.orgorganic-chemistry.org For instance, α-Fe₂O₃ nanorods used as a photocatalyst under sunlight achieved degradation efficiencies of 91.9% for RhB and 72.7% for MO within 150 minutes. organic-chemistry.org A mixed-phase α/γ-Fe₂O₃ catalyst achieved 99.2% color removal from a Rhodamine B solution in just 12 minutes under optimal photo-Fenton-like conditions. researchgate.net

Phenolic Compounds: Phenol and its derivatives are toxic pollutants found in industrial effluents. α-Fe₂O₃ nanowires have shown remarkable catalytic activity for the hydroxylation of phenol, a key step in its degradation pathway.

Pharmaceutical Compounds: The increasing presence of pharmaceuticals in water bodies poses a significant environmental risk. α-Fe₂O₃ catalysts have been successfully used to degrade antibiotics like tetracycline (TC). In one study, α-Fe₂O₃ with a hexagonal bipyramid morphology exhibited the highest photo-Fenton degradation activity towards tetracycline, with a reaction rate constant of 0.0969 min⁻¹. mdpi.commtu.edu

Other Organic Pollutants: The application extends to other pollutants like dibutyl phthalate (DBP), a widely used plasticizer. Using α-Fe₂O₃ nanoparticles in a photo-assisted H₂O₂ system, a 93% degradation of DBP was achieved in 90 minutes. organic-chemistry.org

The table below summarizes the performance of α-Fe₂O₃ catalysts in degrading various organic pollutants.

PollutantCatalyst SystemDegradation EfficiencyTimeReference
Rhodamine B (RhB)α-Fe₂O₃ nanorods / Sunlight91.9%150 min organic-chemistry.org
Methyl Orange (MO)α-Fe₂O₃ nanorods / Sunlight72.7%150 min organic-chemistry.org
Rhodamine B (RhB)α/γ-Fe₂O₃ / Photo-Fenton-like99.2%12 min researchgate.net
Methylene Blue (MB)α-Fe₂O₃-Co₃O₄ / Fenton-like96.4%60 min libretexts.org
Tetracycline (TC)α-Fe₂O₃ (hexagonal bipyramid) / Photo-Fentonk = 0.0969 min⁻¹N/A mdpi.com
Dibutyl Phthalate (DBP)Hollow α-Fe₂O₃ / H₂O₂ / UV93%90 min organic-chemistry.org

The catalytic performance of α-Fe₂O₃ is profoundly influenced by its physical properties, such as morphology, exposed crystal facets, and surface area. Shape and facet engineering at the nanoscale is a key strategy for optimizing reactivity. royalsocietypublishing.org

Different morphologies like nanocubes, nanorods, nanospheres, and hexagonal plates expose different crystal facets ({001}, {012}, {104}, {113}, etc.). royalsocietypublishing.orgresearchgate.netresearchgate.net These facets possess distinct atomic arrangements, surface energies, and densities of active sites, which directly impact catalytic activity. For instance, in photocatalytic water oxidation, α-Fe₂O₃ nanocubes with exposed {012} facets showed much higher activity than nanoflakes with {001} facets. royalsocietypublishing.org Similarly, for the photo-Fenton degradation of methylene blue, the catalytic performance of hematite (B75146) surface facets was found to follow the order {113} > {104} > {001}. researchgate.net

A study on the degradation of tetracycline investigated four distinct α-Fe₂O₃ morphologies: hexagonal bipyramid, cube, hexagonal plate, and spherical. The hexagonal bipyramid shape demonstrated the highest activity. mdpi.com This superior performance was linked to a larger surface area, which provides more active sites for the reaction between Fe²⁺ ions and holes. mdpi.commtu.edu In the catalytic oxidation of ethane, nanosphere-like α-Fe₂O₃ was more active than nanocube or nanorod morphologies due to a greater concentration of oxygen vacancies and lattice defects.

The table below details the reaction rate constants for tetracycline degradation using α-Fe₂O₃ catalysts of different morphologies.

α-Fe₂O₃ MorphologyApparent Reaction Rate Constant (k, min⁻¹)Reference
Hexagonal Bipyramid (THB)0.0969 mdpi.com
Cube (CB)0.0824 mdpi.com
Hexagonal Plate (HS)0.0726 mdpi.com
Spherical (RC)0.0585 mdpi.com

Heterogeneous Catalysis with α-Fe₂O₃

Beyond AOPs, α-Fe₂O₃ serves as a versatile heterogeneous catalyst in a variety of fundamental organic reactions, leveraging its redox properties and surface acidity.

Oxidation: α-Fe₂O₃ is an effective catalyst for oxidation reactions, acting as an oxygen atom transfer agent. In photoelectrochemical cells under visible light, α-Fe₂O₃ photoanodes can oxidize various organic compounds and inorganic anions with high selectivity, using water as the oxygen source. The mechanism involves the generation of a surface iron(IV)-oxo species (FeIV=O) which then transfers its oxygen atom to the substrate.

Reduction: this compound is also active in important reduction reactions. It can catalyze the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical process for controlling emissions from stationary and mobile sources. While pure α-Fe₂O₃ has low activity, its performance can be significantly enhanced through methods like surface sulfation, which increases surface acidity. In another application, in-situ generated α-Fe₂O₃ nanoparticles have been identified as the active species in the selective reduction of nitroarenes to anilines, an important transformation in the chemical industry. The this compound-aqueous Fe(II) redox couple is also effective in reducing nitro-compounds like 3-nitro-1,2,4-triazol-5-one (NTO). libretexts.org

Alkylation: Iron-based catalysts are widely used to facilitate Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds by attaching alkyl groups to aromatic rings. This electrophilic aromatic substitution is typically catalyzed by strong Lewis acids, such as iron(III) chloride (FeCl₃). In the context of heterogeneous catalysis, iron oxide nanoparticles supported on functionalized graphite have been developed as an efficient and reusable catalyst for the alkylation of arenes with alkyl halides. royalsocietypublishing.org While the specific iron oxide phase in this hybrid catalyst was identified as Fe₃O₄, it highlights the potential of solid iron oxides to replace traditional homogeneous Lewis acid catalysts in these reactions. royalsocietypublishing.org

Dehydrogenation is a crucial industrial process for the production of key monomers. One of the most significant applications of iron oxide-based catalysts is in the dehydrogenation of ethylbenzene to produce styrene, the precursor to polystyrene. Commercial catalysts for this process are typically based on iron oxide (this compound) promoted with other elements, such as potassium and chromium.

α-Fe₂O₃ nanocrystals with well-defined facets have been studied to understand the reaction mechanism. Research has shown that the triply coordinated surface oxygen atoms on this compound play a vital role in activating CO₂, which can be used as a soft oxidant in place of superheated steam, making the process more efficient and environmentally friendly. The performance of these catalysts can be further improved by promoting them with various transitional metal oxides.

Catalytic Effects of α-Fe₂O₃ on Thermal Decomposition of Energetic Materials

This compound (α-Fe₂O₃), a stable and abundant form of iron oxide, has garnered significant attention for its role as a catalyst in the thermal decomposition of various energetic materials. nih.gov Its application in this field is driven by the ability to enhance the combustion performance of propellants and explosives by accelerating their decomposition processes. nih.gov The catalytic efficacy of α-Fe₂O₃ is influenced by factors such as particle size, morphology, and the presence of dopants or composite materials. nih.gov

Research has demonstrated that nano-sized α-Fe₂O₃ particles exhibit superior catalytic performance compared to their micrometer-sized counterparts. epa.gov This enhanced activity is attributed to the unique properties of nanomaterials, including a larger surface area and a higher number of active sites. nih.gov The morphology of α-Fe₂O₃ also plays a crucial role in its catalytic efficiency. For instance, rod-like nanostructures have been found to exhibit better catalytic activity than irregular or micro-octahedral particles in the decomposition of ammonium perchlorate (AP). nih.gov

The catalytic mechanism of α-Fe₂O₃ involves facilitating the cleavage of chemical bonds within the energetic material molecules, thereby lowering the activation energy required for decomposition. cetjournal.itresearchgate.net This leads to a reduction in the decomposition temperature and an increase in the rate of heat release.

Ammonium Perchlorate (AP)

Ammonium perchlorate is a widely used oxidizer in composite solid propellants. bu.edu.eg The thermal decomposition of pure AP typically occurs in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). nih.govsaudijournals.com The addition of α-Fe₂O₃ has been shown to significantly alter this process.

Numerous studies have confirmed that α-Fe₂O₃ effectively lowers the decomposition temperature of AP. nih.govcas.cz For example, the addition of synthesized α-Fe₂O₃ hexagonal cones decreased the decomposition temperature of AP by 75 °C. nih.gov Similarly, rod-like α-Fe₂O₃ has demonstrated a significant reduction in the high-temperature decomposition peak of AP. nih.gov The catalytic effect is so pronounced that in some cases, the low-temperature decomposition peak is almost eliminated, and the high-temperature peak is shifted to a lower temperature. nih.gov The mechanism is thought to involve the formation of iron perchlorate as an intermediate, which then decomposes at a lower temperature. saudijournals.com

The table below summarizes the effect of different α-Fe₂O₃ morphologies on the high-temperature decomposition (HTD) of ammonium perchlorate.

α-Fe₂O₃ MorphologyHTD Peak Temperature (°C)Temperature Decrease (°C)
Pure AP434.9-
Rod-like358.176.8
Rhombohedral381.553.4
Pseudo-cubic395.039.9

Cyclotrimethylenetrinitramine (RDX) and Cyclotetramethylenetetranitramine (HMX)

RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine) are powerful nitramine explosives. dtic.milepa.gov The thermal decomposition of these materials is a critical factor in their performance and stability. While α-Fe₂O₃ has been studied for its catalytic effects on these compounds, the results can be more complex compared to AP.

For HMX, the addition of α-Fe₂O₃ nanoparticles has been shown to lower the main exothermic decomposition peak. nih.gov In one study, 1 wt% of Fe₂O₃ nanoparticles decreased the decomposition peak of HMX from 285 °C to 272 °C and significantly increased the decomposition enthalpy from 1016 J·g⁻¹ to 1750 J·g⁻¹. nih.gov The proposed mechanism involves the release of active surface OH radicals from the Fe₂O₃, which alters the decomposition pathway of HMX from C-N bond cleavage to hydrogen atom abstraction. nih.gov

In the case of RDX, the presence of α-Fe₂O₃ can also influence its thermal decomposition, although the effects can be synergistic when combined with other materials like aluminum nanoparticles. nih.gov

Nitrocellulose (NC)

Nitrocellulose is a key energetic component in many propellants and explosives. researchgate.netnih.gov The thermal stability of NC is a crucial aspect of its application. Studies have shown that α-Fe₂O₃ nanoparticles can catalyze the thermal decomposition of nitrocellulose. cetjournal.it The addition of α-Fe₂O₃ has been observed to lower the decomposition peak temperature of NC. cetjournal.it For instance, the presence of α-Fe₂O₃-CMS (this compound supported on carbon mesospheres) has been shown to reduce the decomposition peak temperature of an NC/DEGDN mixture. cetjournal.it The catalytic action is attributed to the ability of α-Fe₂O₃ to facilitate the cleavage of the nitrate (B79036) ester bonds in the nitrocellulose molecule. cetjournal.it

The following table presents data on the decomposition peak temperatures of Nitrocellulose (NC) with and without α-Fe₂O₃ catalysts.

MaterialDecomposition Peak Temperature (°C)
Nitrocellulose (NC)170
NC / α-Fe₂O₃192.11
NC / α-Fe₂O₃-CMS160

Environmental Adsorption and Contaminant Sequestration by α-Fe₂O₃

Beyond its catalytic applications, α-Fe₂O₃ is recognized for its significant role in environmental remediation, particularly in the adsorption and sequestration of various contaminants from aqueous solutions. Its abundance, low cost, and high surface reactivity make it an effective adsorbent for a range of anionic pollutants.

Adsorption Mechanisms of Anions (e.g., Phosphate, Sulfate, Chromate, Oxalate) on α-Fe₂O₃ Surfaces

The adsorption of anions onto α-Fe₂O₃ surfaces is a complex process governed by several mechanisms, primarily involving the formation of surface complexes. The surface of this compound in an aqueous environment is covered with hydroxyl groups (Fe-OH). The charge of these surface groups is pH-dependent, leading to either an attraction or repulsion of anions.

The primary mechanism for the adsorption of oxyanions like phosphate (PO₄³⁻), sulfate (SO₄²⁻), and chromate (CrO₄²⁻) is through ligand exchange , where the anion displaces one or more hydroxyl groups from the iron center to form inner-sphere complexes. These complexes can be either monodentate (the anion binds to one iron atom) or bidentate (the anion binds to two iron atoms).

Phosphate: Phosphate is known to adsorb strongly to α-Fe₂O₃ surfaces, forming inner-sphere complexes. The exact nature of these complexes (monodentate or bidentate) can depend on factors like pH and surface coverage.

Sulfate: Sulfate also forms inner-sphere complexes with the this compound surface, although its adsorption is generally weaker than that of phosphate.

Chromate: Similar to phosphate and sulfate, chromate anions adsorb to α-Fe₂O₃ through the formation of inner-sphere surface complexes.

Oxalate: Oxalate, a dicarboxylate, can also form inner-sphere complexes with the this compound surface, often in a bidentate fashion.

The strength of the adsorption and the type of complex formed are influenced by the pH of the solution, the ionic strength, and the specific characteristics of the α-Fe₂O₃ adsorbent, such as its surface area and crystallinity.

Competitive Adsorption Phenomena on α-Fe₂O₃

In natural and contaminated environments, multiple anions are often present simultaneously, leading to competitive adsorption on the surface of α-Fe₂O₃. The extent to which one anion can displace another depends on their relative affinities for the this compound surface.

Generally, anions that form stronger inner-sphere complexes will be more competitive adsorbents. For instance, phosphate often exhibits a high affinity for α-Fe₂O₃ surfaces and can displace other anions like sulfate. The order of competitive ability is often related to the stability of the surface complex formed.

The competition between anions for adsorption sites is a critical factor in determining the fate and transport of contaminants in the environment. Understanding these competitive interactions is essential for predicting the effectiveness of α-Fe₂O₃ as an adsorbent in complex environmental systems. The pH of the system plays a crucial role in competitive adsorption, as it affects both the surface charge of the this compound and the speciation of the adsorbing anions.

Geochemical and Environmental Context of Natural α Fe₂o₃ Occurrence

Geological Formation Pathways of Natural α-Fe₂O₃

Hematite (B75146) (α-Fe₂O₃), a significant iron oxide, forms through a variety of geological pathways, marking its presence in igneous, metamorphic, and sedimentary environments. Its formation is a key indicator of the geochemical conditions present during its genesis, particularly the oxidation state of the environment.

Origin in Igneous, Metamorphic, and Sedimentary Environments

This compound is a widespread mineral found across all major rock types, with its formation linked to specific conditions within each environment.

Igneous Rocks: In igneous settings, this compound can occur as an accessory mineral, particularly in felsic rocks like granites and syenites. ufrgs.brgeoscienceworld.org Its formation is often associated with late-stage magmatic processes or as a product of volcanic activity, sometimes intergrown with ilmenite. geoscienceworld.org The presence of this compound in igneous rocks typically indicates a magma that was relatively poor in ferrous iron. geoscienceworld.org

Metamorphic Rocks: During metamorphism, this compound can form through the alteration of other iron-bearing minerals. geologyscience.com High-grade ore bodies of this compound are frequently found in metamorphic rocks resulting from contact metasomatism. auckland.ac.nz The transformation of magnetite to this compound, a process known as martitization, is a common occurrence in contact metamorphism. ufrgs.br

Sedimentary Rocks: this compound is a major constituent of many sedimentary rocks, often acting as a cementing agent that imparts a characteristic red color. ufrgs.brauckland.ac.nz It is a primary component of oolitic iron formations and is abundant in "red beds," which are sediments indicative of warm and humid climates. arizona.edueos.org The red color of soils globally is largely due to the presence of this compound. auckland.ac.nz

Rock TypeFormation EnvironmentKey Characteristics
Igneous Felsic magmas (e.g., granite, syenite)Accessory mineral, late-stage volcanic sublimate. arizona.edu
Metamorphic Contact metamorphism, metamorphosed banded iron formationsCan form high-grade ore bodies. auckland.ac.nzarizona.edu
Sedimentary Oolitic iron formations, red beds, cementWidespread, gives red color to rocks and soils. auckland.ac.nzarizona.edu

Formation in Banded Iron Formations (BIFs) and Earth's Early Atmosphere

Banded Iron Formations (BIFs) are ancient sedimentary rocks that provide a crucial record of the evolution of Earth's early atmosphere and oceans. eos.org These formations, dating back 1.8 to 3.8 billion years, consist of alternating layers of iron-rich minerals, predominantly this compound and magnetite, and silica-rich chert. fossilera.comwisc.edu

The formation of BIFs is intrinsically linked to the Great Oxidation Event (GOE). In the early anoxic oceans, dissolved iron in its ferrous state (Fe²⁺) was abundant. fossilera.com The emergence of photosynthetic organisms, such as cyanobacteria, began to release oxygen into the water. This oxygen reacted with the dissolved ferrous iron, oxidizing it to insoluble ferric iron (Fe³⁺), which then precipitated out of the seawater and settled on the ocean floor, forming the iron-rich layers of the BIFs. fossilera.com The alternating bands are thought to represent cyclical changes in environmental conditions, possibly related to seasonal variations or microbial activity. wisc.edu The presence of this compound in these ancient rocks is thus direct evidence of the initial oxygenation of Earth's atmosphere. blogspot.com

Hydrothermal, Metasomatic, and Weathering-Related Genesis of α-Fe₂O₃

Beyond its primary formation in rocks, this compound is also commonly formed through secondary processes:

Hydrothermal Processes: Hot, mineral-rich fluids circulating through rock fractures can lead to the precipitation of this compound. geologyscience.com Gray, crystalline this compound, in particular, can form directly from hydrothermal solutions at temperatures exceeding 100°C. nasa.gov This process is significant in forming this compound deposits in various geological settings.

Metasomatism: This process involves the chemical alteration of a rock by hydrothermal and other fluids. Contact metasomatism, where the intrusion of hot magma alters the surrounding country rock, can result in the formation of high-grade this compound ore bodies. auckland.ac.nz

Weathering: this compound is a common product of the weathering and oxidation of iron-bearing minerals in rocks. geologyscience.com When these minerals are exposed to oxygen and water over extended periods, they undergo chemical reactions that convert iron into this compound. geologyscience.com This process is particularly prevalent in tropical and humid climates, leading to the formation of this compound-rich soils and residual deposits. geologyscience.com

Controlling Factors: Oxygen Fugacity, Temperature, and pH in α-Fe₂O₃ Formation

The formation and stability of this compound are governed by several key physicochemical parameters:

Oxygen Fugacity (fO₂): The partial pressure of oxygen is a critical factor. The stability of iron oxides like this compound and magnetite is strongly dependent on the oxygen fugacity during their formation. researchgate.net this compound forms under more oxidizing conditions compared to magnetite.

Temperature: Temperature plays a significant role in the transformation of other iron minerals to this compound. For instance, the dehydration of goethite (α-FeOOH) to form this compound is a common process in soils, favored by drier climates. geoscienceworld.org In hydrothermal settings, temperatures above 100°C are generally required for the formation of coarse crystalline this compound. nasa.gov

pH: The acidity or alkalinity of the environment also influences this compound formation. In soils, near-neutral pH conditions tend to favor the formation of this compound over goethite. eos.org

Controlling FactorInfluence on this compound (α-Fe₂O₃) Formation
Oxygen Fugacity High oxygen fugacity favors the formation of this compound over other iron oxides like magnetite. researchgate.net
Temperature Higher temperatures can drive the dehydration of other iron hydroxides (like goethite) to form this compound. geoscienceworld.org Hydrothermal formation of crystalline this compound often requires temperatures >100°C. nasa.gov
pH Near-neutral pH in soil environments favors the formation of this compound. eos.org

α-Fe₂O₃ as a Proxy in Paleoclimatic and Paleoenvironmental Reconstructions

The abundance and characteristics of this compound in geological records serve as a valuable proxy for reconstructing past climates and environments. eos.org

Utilization of α-Fe₂O₃ Abundance for Climate Variations

Variations in this compound concentration in sediments and soils can indicate shifts in past climatic conditions. eos.org

Aridity and Wind Patterns: this compound is more abundant in subtropical and tropical soils that experience prolonged dry periods. eos.org Therefore, changes in this compound content in sedimentary records can reflect past variations in aridity. Furthermore, in some marine sediments, this compound is primarily transported as dust by wind. eos.org An increase in this compound content can thus indicate stronger winds, allowing for the tracking of the evolution of monsoon systems or westerlies. eos.org

Soil Moisture and Formation Conditions: The ratio of this compound to another iron oxyhydroxide, goethite (Hm/Gt), can provide important information about soil moisture. eos.org Soils with near-neutral pH and low organic content tend to favor this compound formation. eos.org Thus, shifts in the Hm/Gt ratio can be interpreted as changes in past climate-related soil conditions. eos.org

This compound/Goethite Ratios for Soil Moisture Information

The relative abundance of this compound (α-Fe₂O₃) and goethite (α-FeOOH) in soils and sediments serves as a significant proxy for interpreting past climatic conditions, particularly soil moisture and temperature. eos.org The formation pathways of these two iron oxides are sensitive to environmental factors. This compound is typically favored in warmer, subtropical, and tropical climates that experience frequent and prolonged dry periods. eos.org Conversely, the formation of goethite is more common in cooler and moister climate regimes. eos.org

The transformation between these minerals is influenced by soil humidity and pH. Soils with near-neutral pH and low organic content also tend to promote the formation of this compound over goethite. eos.org Therefore, the ratio of this compound to goethite (Hm/Gt) preserved in geological records like paleosols can provide valuable quantitative information on past soil moisture levels and by extension, paleoclimatic variations. eos.org For instance, a higher this compound content suggests periods of relative aridity, while a predominance of goethite indicates wetter conditions. This relationship allows scientists to reconstruct past environmental and climatic changes.

Iron OxideChemical FormulaFavored Climatic ConditionsImplication for Soil Moisture
This compoundα-Fe₂O₃Warm, tropical to subtropical, with prolonged dry episodes. eos.orgIndicates lower soil moisture or arid conditions.
Goethiteα-FeOOHCool and moist. eos.orgIndicates higher soil moisture or humid conditions.
Table 1. Climatic conditions favoring the formation of this compound vs. Goethite and their relation to soil moisture.

Reconstruction of Aeolian Transport Systems (e.g., Monsoons, Westerlies) via α-Fe₂O₃ Content

The α-Fe₂O₃ content in aeolian (wind-blown) deposits, such as loess and marine sediments, is a critical tool for reconstructing the past behavior of large-scale wind systems like monsoons and westerlies. eos.org this compound in these deposits is often transported as fine dust from inland source areas by wind. eos.org The intensity of these wind systems directly correlates with the amount of dust transported; stronger winds can carry more dust, and consequently more this compound, over long distances into depositional environments like oceans or loess plateaus. eos.org

By analyzing the concentration of this compound in dated sediment cores, scientists can track changes in the strength of these aeolian transport systems over geological timescales. eos.org For example, in loess-paleosol sequences, the color, which is influenced by this compound content, can reflect the intensity of weathering and pedogenesis controlled by summer monsoon circulation. bmsis.org A higher concentration of this compound, resulting in a redder color, can indicate periods of stronger summer monsoons that led to warmer and wetter conditions, promoting the oxidation of iron. bmsis.org Conversely, lower this compound content is associated with colder, drier periods and weaker winds. bmsis.org Therefore, variations in α-Fe₂O₃ content serve as a valuable proxy for reconstructing the evolution and intensity of past monsoon and westerly wind patterns. eos.org

Aeolian SystemProxy IndicatorInterpretationAssociated Climate
Stronger Monsoons/WesterliesHigh α-Fe₂O₃ (this compound) content in sediments. eos.orgIncreased wind strength leading to greater dust transport. eos.orgWarmer and more humid conditions promoting oxidation. bmsis.org
Weaker Monsoons/WesterliesLow α-Fe₂O₃ (this compound) content in sediments. bmsis.orgDecreased wind strength leading to less dust transport. eos.orgColder and drier conditions. bmsis.org
Table 2. Reconstruction of Aeolian Transport Systems using α-Fe₂O₃ Content.

Extraterrestrial α-Fe₂O₃ Occurrence and Astrobiological Implications (e.g., Martian Regolith)

This compound (α-Fe₂O₃) is a significant mineral in extraterrestrial contexts, most notably on the surface of Mars. Its presence is a key piece of evidence in understanding the planet's geological and aqueous history. The reddish color of the Martian surface, which earned it the name "the Red Planet," is largely due to the prevalence of fine-grained this compound in the soil and atmospheric dust.

The Mars Global Surveyor first detected concentrated deposits of coarse-grained gray this compound in 1998, particularly in a region known as Meridiani Planum. On Earth, such deposits typically form through processes involving water. This discovery provided compelling evidence that liquid water was once present on the Martian surface. The Opportunity rover, which landed in Meridiani Planum in 2004, confirmed the presence of this compound in the form of small spherules, nicknamed "blueberries." These concretions are believed to have formed through the precipitation of minerals from iron-rich groundwater that permeated the rock.

The astrobiological implications of Martian this compound are profound. Since iron oxides can form as aqueous mineral precipitates, there is a potential for these deposits to preserve microscopic evidence of past life, should it have existed. On Earth, iron oxide mineralization in ancient deposits like banded iron formations has been shown to preserve microfossils. Therefore, this compound-rich regions on Mars are considered prime targets in the search for evidence of extraterrestrial life and are high-priority sites for future sample return missions. The study of these terrestrial analog environments helps inform the search for potential biosignatures within Martian this compound deposits.

Location on MarsForm of this compound (α-Fe₂O₃)Primary Formation HypothesisAstrobiological Significance
Global Surface DustFine-grained (red) this compound.Oxidation of iron-bearing minerals in the Martian crust over geological time.Indicates widespread, long-term oxidative processes on the planet's surface.
Meridiani PlanumCoarse-grained (gray) this compound spherules ("blueberries").Precipitation as concretions from iron-rich groundwater.Strong evidence for a past aqueous environment; potential for preserving microfossils from a habitable setting.
Gale CraterVarying crystallite sizes detected by the Curiosity rover.Aqueous alteration of ferrihydrite at neutral to alkaline pH or low-temperature thermal alteration.Suggests diverse formation mechanisms and past aqueous systems, enhancing the potential for varied ancient habitable niches.
Table 3. Occurrence and Implications of α-Fe₂O₃ on Mars.

Emerging and Specialized Industrial Applications of α Fe₂o₃

Pigment and Coloration Science

Hematite (B75146) (α-Fe₂O₃), an iron oxide, is a significant contributor to the color red in various applications, from natural earth pigments to industrial coatings. umn.edu Its name is derived from the Greek word for blood, "haima," a nod to the distinct reddish-brown streak it produces in powdered form. geologyscience.comwikipedia.org This characteristic color is a result of the mineral's electronic structure and its interaction with light; this compound absorbs green and blue wavelengths, reflecting the red wavelengths that are perceived by the human eye. youtube.com

The use of this compound as a pigment dates back thousands of years, with evidence of its application in cave paintings and ancient decorations. geologyscience.comwikipedia.org In the modern era, it remains a vital component in the paint and pigment industry due to its opacity, durability, and reddish-brown to black coloration. geologyscience.com this compound-based pigments are utilized in a wide array of products, including paints, inks, plastics, and ceramics. geologyscience.comyoutube.com

The specific shade and intensity of this compound pigments can be influenced by several factors, including particle size and the presence of impurities. youtube.com For instance, smaller particles can scatter light differently, affecting the brightness and saturation of the color. The inclusion of other elements, such as aluminum, or even water molecules can alter the electronic environment of the iron ions, leading to variations in the final color. youtube.comyoutube.com The pigment made from this compound is often referred to as red ochre and is classified as Pigment Red 102 in color indexing systems. youtube.com The production of these pigments involves mining iron ore rich in this compound, followed by processes like calcination, which involves heating to high temperatures to refine the particle size, crystallinity, and moisture content, thereby enhancing the color intensity and stability. youtube.com

Table 1: Factors Influencing this compound Pigment Coloration

Factor Influence on Color Scientific Principle
Particle Size Affects brightness and saturation Smaller particles scatter light differently. youtube.com
Impurities Can shift the color tone Elements like aluminum or the presence of water molecules can alter the electronic environment of the iron ions. youtube.comyoutube.com
Calcination Enhances color intensity and stability High-temperature heating refines particle size, crystallinity, and moisture content. youtube.com

Valorization of Industrial Waste Streams (e.g., this compound Tailings for High-Purity Silica)

The processing of iron ore, particularly from this compound, generates substantial volumes of tailings, which are the residual materials left after the extraction of the valuable iron. researchgate.net These tailings are increasingly being viewed as a secondary resource for valuable materials, a process known as valorization. A significant area of research and development in this field is the recovery of high-purity silica (B1680970) (SiO₂) from this compound tailings. nih.govbohrium.com

One promising technique for this recovery is superconducting high-gradient magnetic separation (S-HGMS). nih.govbohrium.com This method involves converting the silica into a silicon-rich concentrate. Subsequent leaching with a fluorine-free mixed acid can then be used to remove impurities, resulting in a significant increase in silica content. nih.govbohrium.com Research has demonstrated the ability to increase the silica content from an initial grade in the tailings to a high-purity product. For example, one study reported an increase in silica content from 91.818% in the silicon-rich concentrate to 99.938% in the final high-purity silica product. nih.gov Another study achieved a silica purity of 99.92±0.01% under optimized leaching conditions. researchgate.net

The process typically involves several stages, including magnetic separation to pre-concentrate the quartz, followed by acid leaching to remove metallic impurities. researchgate.net The optimization of process parameters such as pulp concentration, magnetic field intensity, and leaching conditions is crucial for achieving high purity and recovery rates. researchgate.netnih.gov The valorization of this compound tailings not only provides a source of high-purity silica for various industrial applications but also contributes to a more sustainable and circular economy by reducing industrial waste. nih.govbohrium.com

Table 2: Recovery of High-Purity Silica from this compound Tailings

Stage Process Key Parameters Result
Initial Tailings This compound ore processing byproduct - Silica grade of 61.905% to 69.32%. researchgate.netnih.gov
Pre-concentration Superconducting High-Gradient Magnetic Separation (S-HGMS) Pulp concentration, magnetic velocity ratio, pulp velocity. nih.gov Silica grade increased to 91.818% to 93.12%. researchgate.netnih.gov
Purification Fluorine-free mixed acid leaching Solid-liquid ratio, leaching temperature, reaction time, acid mixture. researchgate.net Final silica purity of 99.938%. nih.gov

Sensor Technologies (e.g., Humidity Sensing)

This compound is being explored for its potential in various sensor technologies, with a notable application in humidity sensing. mdpi.comaip.org Ceramic humidity sensors often rely on changes in their electrical properties, such as resistance or capacitance, in response to the adsorption of water molecules from the surrounding environment. mdpi.com The material's composition, microstructure, and porosity are key factors that influence its sensitivity and performance. mdpi.com

Research has shown that this compound and doped-hematite materials can be effective for humidity detection. mdpi.com For instance, strontium-doped this compound has been investigated as a material for producing low-cost humidity sensors for determining soil water content. mdpi.comnih.gov In one study, sensors were fabricated by pressing and screen-printing strontium-doped this compound powder onto an alumina (B75360) substrate. These sensors were found to be sensitive in the relative humidity (RH) range of 75–100% in the air. mdpi.com

The performance of this compound-based humidity sensors can be further enhanced by controlling the nanostructure of the material. This compound nanostructures, such as nanorods, have been shown to exhibit good optical properties and a high sensitivity response to varying humidity levels. aip.orgiaescore.com The sensitivity of these sensors is influenced by factors like the annealing temperature during fabrication. For example, a study on this compound nanorod humidity sensors found that a sample annealed at 400°C demonstrated the highest sensitivity response in a humidity range of 40%RH to 90%RH. iaescore.com The sensing mechanism is based on the change in impedance of the sensor as water molecules are adsorbed onto its surface. mdpi.com

Table 3: Performance of this compound-Based Humidity Sensors

This compound Material Sensor Type Operating Principle Key Findings
Strontium-Doped this compound Ceramic Sensor Change in electrical properties with humidity Sensitive in the 75-100% RH range; suitable for soil water content determination. mdpi.comnih.gov
This compound Nanorods Nanostructure-based Sensor Change in electrical properties with humidity High sensitivity response in the 40-90% RH range; performance influenced by annealing temperature. iaescore.com

Role in Material Beneficiation and Metallurgy

Iron Ore Processing and Steel Production

This compound is the most economically significant iron ore, serving as the primary raw material for the production of iron and steel. metalzenith.comgreengubregroup.com With a chemical formula of Fe₂O₃, pure this compound contains approximately 70% iron by weight. geologyscience.comdiscoveryalert.com.au Its abundance and high iron content make it a crucial component in the global steel industry. umn.edugreengubregroup.com The steelmaking process begins with the mining and processing of this compound ore, which is then fed into either a blast furnace or a direct reduction unit. metalzenith.com

In a blast furnace, this compound is combined with coke (a source of carbon) and limestone and subjected to high temperatures. geologyscience.com This process reduces the iron oxide to molten iron, also known as pig iron. metalzenith.comquora.com The pig iron is then further refined to produce various grades of steel. geologyscience.com During the reduction process, this compound undergoes a series of phase transformations, from Fe₂O₃ to magnetite (Fe₃O₄), then to wüstite (FeO), and finally to metallic iron (Fe). metalzenith.com

This compound is often referred to as "direct-shipping ore" because its high iron content allows it to be crushed, screened, and sent directly to steel mills with minimal processing, which reduces costs and energy consumption. discoveryalert.com.au

Beneficiation of Low-Grade this compound Ores

As high-grade this compound deposits are depleted, the focus has shifted to the beneficiation of low-grade ores, which contain higher levels of impurities like silica and alumina. tandfonline.com Beneficiation is the process of improving the economic value of an ore by removing the gangue minerals. The selection of a suitable beneficiation strategy depends on the mineralogy of the ore. tandfonline.com

Several techniques are employed to upgrade low-grade this compound ores. For lump ores, methods such as magnetic separation, heavy media separation, and jigging can be used. tandfonline.com For finer ore particles, the applicable technologies include gravity and magnetic separation, flotation, and roasting followed by magnetic separation. tandfonline.comacs.org

Magnetizing roasting is an emerging and effective method for processing low-grade this compound fines. acs.orgnih.gov This process involves heating the this compound in the presence of a reducing agent, such as coal, to convert the weakly magnetic this compound into highly magnetic magnetite (Fe₃O₄). acs.orgunirioja.es The resulting magnetite can then be easily separated from the non-magnetic gangue minerals using magnetic separation techniques. acs.orgunirioja.es This process has been shown to significantly increase the iron grade of the concentrate. acs.orgunirioja.es For instance, one study demonstrated an increase in iron grade from 30.36% Fe to 60.12% Fe with a recovery rate of 84.31% after magnetizing roasting and magnetic separation. unirioja.es

Table 4: Beneficiation Techniques for Low-Grade this compound Ores

Technique Description Application
Gravity Separation Separates minerals based on differences in their specific gravity. Suitable for ores where iron minerals have a higher density than gangue. mdpi.com
Flotation Separates minerals based on their surface hydrophobicity. Often used for non-magnetic iron ores. mdpi.com
Magnetic Separation Separates minerals based on their magnetic properties. Effective for magnetite; can be used for this compound after magnetizing roasting. tandfonline.comacs.org
Magnetizing Roasting Converts weakly magnetic this compound to strongly magnetic magnetite through heating with a reducing agent. A key process for the beneficiation of low-grade this compound fines. acs.orgnih.gov

Biotechnological and Environmental Applications (e.g., Antioxidant and Anticancer Activities of Nanoparticles in in vitro Assays)

This compound nanoparticles are gaining significant attention in the biomedical field due to their unique properties, including a large surface-to-volume ratio and biocompatibility. mdpi.comnih.gov Research is actively exploring their potential in various biotechnological and environmental applications, particularly for their antioxidant and anticancer activities. mdpi.commdpi.com

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. mdpi.com this compound nanoparticles have demonstrated antioxidant potential in in vitro assays. mdpi.commdpi.com This activity is attributed to their ability to scavenge free radicals, either by donating electrons or transferring hydrogen atoms, thereby halting oxidative processes that can damage biological molecules like proteins and nucleic acids. mdpi.com

In the context of cancer research, this compound nanoparticles have shown promise as anticancer agents in in vitro studies. mdpi.comnih.gov They have been observed to exhibit cytotoxic effects against various cancer cell lines, including myoblast cancer cells (C2C12), HeLa cells, and lung cancer cells (A549). mdpi.comnih.govacs.org The anticancer activity is often concentration-dependent. mdpi.com For example, one study using green-synthesized this compound nanoparticles reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) of 46.84 µg/mL and 46.14 µg/mL for two different nanoparticle formulations in an antioxidant assay. mdpi.com The cytotoxic effects of these nanoparticles are being investigated for their potential to induce apoptosis (programmed cell death) in cancer cells. nih.gov

The synthesis method of this compound nanoparticles can influence their biological activity. Green synthesis, which utilizes plant extracts as reducing and capping agents, is being explored as an eco-friendly approach that may also enhance the biocompatibility and therapeutic properties of the nanoparticles. mdpi.comresearchgate.net

Table 5: In Vitro Biological Activities of this compound Nanoparticles

Application Mechanism of Action Example Cell Lines Studied Key Findings
Antioxidant Scavenging of free radicals by donating electrons or transferring hydrogen atoms. mdpi.com - Demonstrated concentration-dependent antioxidant potential with IC₅₀ values around 46 µg/mL in some studies. mdpi.com
Anticancer Induction of cytotoxicity and apoptosis in cancer cells. nih.gov C2C12 (myoblast), HeLa, A549 (lung), HL-60 (leukemia), DU-145 (prostate). mdpi.comnih.govmdpi.com Exhibit a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. mdpi.comnih.gov

Q & A

Q. What are the standard methods for synthesizing hematite nanostructures in laboratory settings?

this compound nanostructures are commonly synthesized via hydrothermal methods, sol-gel processes, and thermal oxidation. Key parameters include precursor concentration (e.g., Fe³⁺ salts), pH (~1–3 for hydrothermal synthesis), and annealing temperature (600–800°C for crystalline α-Fe₂O₃). Characterization involves XRD for crystallinity, SEM/TEM for morphology, and BET for surface area analysis. Contamination risks (e.g., maghemite formation) require controlled oxygen partial pressure during annealing .

Q. Which characterization techniques are critical for assessing this compound’s photoelectrochemical (PEC) properties?

Essential techniques include:

  • UV-Vis spectroscopy : Bandgap determination via Tauc plots.
  • Electrochemical impedance spectroscopy (EIS) : Charge transfer resistance analysis.
  • Transient absorption spectroscopy : Charge carrier dynamics (trapping/recombination rates) .
  • Linear sweep voltammetry : Photocurrent density measurements under AM 1.5G illumination. Report data with error margins (±5% for photocurrent) and cross-validate using multiple methods .

Q. How do researchers address this compound’s low electrical conductivity in PEC applications?

Strategies include:

  • Doping : Ti⁴⁺, Sn⁴⁺, or Si⁴⁺ to enhance electron mobility.
  • Nanostructuring : 1D nanorods to shorten hole diffusion paths.
  • Surface modification : Co-catalysts (e.g., IrO₂) to reduce overpotential for water oxidation. Validate improvements via incident photon-to-current efficiency (IPCE) and stability tests (>24 hrs) .

Advanced Research Questions

Q. How can contradictions in reported this compound photoelectrochemical efficiencies be resolved?

Discrepancies often arise from variations in doping levels, morphology, or testing conditions (e.g., electrolyte pH, light intensity). Mitigation steps:

  • Standardized protocols : Use 1 M NaOH (pH 13.6) and calibrated solar simulators.
  • Systematic reviews : Apply PICOT frameworks to isolate variables (e.g., Population: Ti-doped this compound; Intervention: annealing temperature) .
  • Meta-analysis : Compare IPCE values from ≥10 peer-reviewed studies to identify outliers .

Q. What experimental designs optimize this compound’s charge carrier dynamics for water splitting?

Advanced approaches include:

  • Dual-layer doping : Gradient Sn/Ti doping to create built-in electric fields.
  • Time-resolved spectroscopy : Quantify hole lifetimes (τ ≈ 10 ps–1 ns) under bias.
  • Operando studies : Monitor surface intermediates (e.g., Fe⁴⁺=O) during oxidation using Raman spectroscopy. Reference transient photocurrent decay models to distinguish recombination (k₁) and transfer (k₂) rate constants .

Q. How should researchers design experiments to resolve this compound’s phase stability under extreme conditions?

  • In situ XRD/TGA : Track phase transitions (e.g., α-Fe₂O₃ → γ-Fe₂O₃) at 400–600°C.
  • Controlled atmosphere chambers : Vary O₂ partial pressure (pO₂ = 0.1–1 atm) during annealing.
  • DFT simulations : Predict thermodynamic stability of surface terminations (e.g., FeO₃ vs. FeO₂). Report crystal structure data using ICSD codes (e.g., #15840 for this compound) .

Q. What methodologies are effective for analyzing this compound’s role in environmental remediation (e.g., heavy metal adsorption)?

  • Batch adsorption studies : Fit Langmuir isotherms to quantify As(III) uptake (qₘ ≈ 45 mg/g).
  • XPS analysis : Confirm redox pathways (e.g., Fe³⁺ → Fe²⁺ during Cr(VI) reduction).
  • Column experiments : Simulate groundwater flow rates (0.5–2 mL/min) for scalability. Include control experiments with magnetite/maghemite to rule out phase-specific effects .

Data Analysis & Reporting

Q. How should researchers address conflicting XRD and Mössbauer data in this compound phase identification?

  • Rietveld refinement : Quantify phase fractions (e.g., 95% α-Fe₂O₃ vs. 5% γ-Fe₂O₃).
  • Mössbauer hyperfine parameters : Compare isomer shifts (δ ≈ 0.36 mm/s for this compound) and quadrupole splitting.
  • Cross-validation : Pair magnetic measurements (e.g., SQUID) to detect superparamagnetic impurities .

Q. What statistical methods are appropriate for comparing this compound’s photocatalytic efficiency across studies?

  • ANOVA : Test significance of doping concentration on photocurrent (p < 0.05).
  • Multivariate regression : Correlize efficiency with surface area (R² > 0.8).
  • Error propagation analysis : Report uncertainties in IPCE (±3%) due to light source calibration .

Q. How to structure a research paper on this compound to meet high-impact journal standards?

Follow IMRaD format with:

  • Abstract : Highlight PEC efficiency (e.g., 2.1% solar-to-hydrogen).
  • Methods : Detail synthesis parameters (precursor, temperature, duration).
  • Supporting Information : Provide raw XRD/EIS data and ANOVA tables.
    Cite recent (<5 years) studies on doping strategies and charge dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.